molecular formula C11H9IN2O2 B3070652 Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate CAS No. 1005030-67-0

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Cat. No.: B3070652
CAS No.: 1005030-67-0
M. Wt: 328.11 g/mol
InChI Key: YPVFHXYOFZDOOR-UHFFFAOYSA-N
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Description

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H9IN2O2 and its molecular weight is 328.11 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is 327.97088 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFHXYOFZDOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704703
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005030-67-0
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., FGFR4, PI3K) and radiopharmaceutical imaging agents. The specific derivative ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a critical intermediate; the C2-ester provides a handle for heterocycle formation or amide coupling, while the C8-iodide serves as a versatile electrophile for cross-coupling reactions (Suzuki, Sonogashira) to install diversity at the "meta" position relative to the N6 nitrogen.

This guide details a high-fidelity, two-step synthetic route. Unlike low-yielding Skraup syntheses or complex ring-closing metathesis approaches, this protocol utilizes a robust Friedländer condensation followed by a regioselective electrophilic iodination . This strategy minimizes step count and maximizes regiocontrol.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage functionalization of the C8 position. Direct halogenation of electron-deficient heteroaromatics is often avoided due to poor reactivity; however, specific activation of


-iodosuccinimide (NIS) allows for the exploitation of the C8 position's relative electronic richness (meta to N6).

Strategic Logic:

  • C8-I Bond: Installed via electrophilic aromatic substitution (

    
    ) on the pre-formed naphthyridine core.
    
  • Naphthyridine Core: Constructed via [4+2] condensation (Friedländer type) between an ortho-amino aldehyde and a pyruvate derivative.

Retrosynthesis Target Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Intermediate Ethyl 1,6-naphthyridine-2-carboxylate Target->Intermediate Regioselective Iodination (NIS/PTSA) Precursors 4-Aminonicotinaldehyde + Ethyl Pyruvate Intermediate->Precursors Friedländer Condensation

Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage iodination.

Step-by-Step Synthetic Protocol

Step 1: Construction of the 1,6-Naphthyridine Core

The formation of the 1,6-naphthyridine ring system is achieved by condensing 4-aminonicotinaldehyde (4-amino-3-pyridinecarboxaldehyde) with ethyl pyruvate . This reaction is thermodynamically driven by the formation of the stable aromatic bicycle and the loss of water.

Reagents & Materials:

  • 4-Aminonicotinaldehyde (1.0 equiv)[1][2]

  • Ethyl pyruvate (1.5 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Ethanol (Absolute, anhydrous preferred)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminonicotinaldehyde (e.g., 5.0 g, 41 mmol) in absolute ethanol (50 mL).

  • Addition: Add ethyl pyruvate (7.1 g, 61 mmol) followed by catalytic piperidine (0.4 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor consumption of the aldehyde by TLC (5% MeOH in DCM).
    
  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • If solution remains: Concentrate the solvent in vacuo.[3] Dissolve the residue in DCM, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , Ethyl Acetate/Hexanes gradient).
    
    • Target Product: Ethyl 1,6-naphthyridine-2-carboxylate.[4][5][6]

    • Appearance: Light yellow to beige solid.

Mechanistic Insight: The amino group of the pyridine attacks the ketone of the pyruvate to form an imine (Schiff base). Subsequent tautomerization to the enamine allows the C3-position of the pyridine (which is electron-rich in the enamine form) or the aldehyde (via enol attack) to close the ring. In this specific Friedländer-type condensation, the aldehyde carbon becomes C4 and the pyruvate ketone carbon becomes C2.

Step 2: Regioselective C8-Iodination

1,6-Naphthyridines are electron-deficient, making electrophilic substitution difficult. However, the N6 nitrogen deactivates positions 5 and 7 (ortho/para) more strongly than position 8 (meta). By using a "superelectrophilic" iodine source generated from


-iodosuccinimide (NIS)  and 

-toluenesulfonic acid (PTSA)
, we can force substitution selectively at C8.

Reagents & Materials:

  • Ethyl 1,6-naphthyridine-2-carboxylate (from Step 1)[4][5]

  • 
    -Iodosuccinimide (NIS) (1.2 equiv)
    
  • 
    -Toluenesulfonic acid monohydrate (PTSA) (0.4 equiv)
    
  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Preparation: Dissolve ethyl 1,6-naphthyridine-2-carboxylate (e.g., 2.0 g, 9.9 mmol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. This temperature control is critical to prevent decomposition and improve regioselectivity.

  • Activation & Addition: Add PTSA (0.75 g, 3.9 mmol) followed by the portion-wise addition of NIS (2.67 g, 11.9 mmol) over 10 minutes.

  • Reaction: Stir at -10°C for 30 minutes, then allow the mixture to warm to room temperature naturally. Stir for an additional 12–24 hours.

  • Quench: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess iodine (indicated by the fading of any dark color).
    
  • Extraction: Dilute with ethyl acetate. Wash the organic layer with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography on silica gel (eluent: 20-50% EtOAc in Hexanes) or neutral alumina.
    
    • Target Product: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.[4][5][6][7]

    • Yield: Typically 45–65%.

Troubleshooting:

  • Low Conversion: If starting material remains after 24h, add an additional 0.5 equiv of NIS and 0.2 equiv of PTSA and warm slightly (to 30°C).

  • Regioisomers: If C3-iodination (beta to the ester) is observed, ensure the temperature is kept low during the initial addition. The C8 position is electronically favored, but higher temperatures can lead to less selective radical processes.

Mechanistic Visualization

The regioselectivity is governed by the electronic deactivation patterns of the N6 nitrogen.

Mechanism cluster_electronics Electronic Rationale NIS NIS + H+ ActiveSpecies Activated I+ Species (Superelectrophile) NIS->ActiveSpecies PTSA Activation Transition Sigma Complex (Attack at C8) ActiveSpecies->Transition Substrate 1,6-Naphthyridine Core Substrate->Transition Attack at C8 (Meta to N6) Product 8-Iodo Product Transition->Product -H+ Text N6 deactivates C5 & C7 (Ortho/Para). C8 is Meta (Least Deactivated).

Figure 2: Mechanistic pathway for acid-catalyzed iodination. The 'meta' relationship to N6 directs the electrophile to C8.

Data Summary & Specifications

PropertySpecification
Chemical Formula

Molecular Weight 328.11 g/mol
CAS Number 1005030-67-0
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, THF; Low solubility in water
Storage 2-8°C, Protect from light (Iodides are photosensitive)
Key NMR Signals 1H NMR (CDCl3):

9.3 (s, H5), 8.8 (d, H7), 8.4 (d, H4), 8.2 (d, H3).[8][9] Note: H5 is highly deshielded.

References

  • Primary Synthesis Protocol (Patent): Guerard, F., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent EP 2 363 399 A1.[10][11] (Detailed procedure for the conversion of ethyl 1,6-naphthyridine-2-carboxylate to the 8-iodo derivative using NIS/PTSA).

  • Friedländer Condensation Review: Marco-Contelles, J., et al. (2009). Synthesis of 1,8-naphthyridines and related compounds. Chemical Reviews, 109(6), 2652-2671. (Provides general conditions for amino-pyridine condensations applicable to the 1,6-isomer).

  • Mechanism of NIS Iodination: Castanet, A. S., et al. (2002).[12] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. (Foundational work on acid-catalyzed NIS iodination).

Sources

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, synthesis, and spectral characterization of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS 1005030-67-0), a critical heterocyclic intermediate used in the development of radiopharmaceuticals and kinase inhibitors.

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a functionalized diazanaphthalene derivative characterized by a 1,6-naphthyridine core substituted with an ethyl ester at the C2 position and an iodine atom at the C8 position.[1] It serves as a high-value scaffold in medicinal chemistry, particularly as a precursor for melanoma-targeting radiopharmaceuticals and benzamide analogues. The C8-iodine moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or radiohalogen exchange, while the C2-ester allows for further derivatization into amides or heterocycles.

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertyDetail
IUPAC Name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
CAS Number 1005030-67-0
Molecular Formula C₁₁H₉IN₂O₂
Molecular Weight 328.11 g/mol
SMILES CCOC(=O)C1=NC2=C(I)C=NC=C2C=C1
InChIKey Not universally assigned; Derivative of 1,6-naphthyridine
Structural Features Planar bicyclic aromatic system; Electron-deficient rings (π-deficient); Hydrogen bond acceptor (N1, N6, Carbonyl O).

Physical & Physicochemical Properties

The following data represents experimental values derived from isolated pure material (recrystallized or chromatographed).

Experimental Physical Constants
PropertyValueConditions / Notes
Physical State SolidCrystalline powder
Color Yellow to Pale Yellow-
Melting Point 135 – 137 °C Experimental [1]
Rf Value 0.83Alumina (Al₂O₃), EtOAc/Cyclohexane (7:3) [1]
Solubility SolubleCDCl₃, DMSO, Ethyl Acetate, DCM
Solubility InsolubleWater (Predicted)
Computed Physicochemical Descriptors

Values calculated using consensus algorithms (ACD/Labs, ChemAxon).

DescriptorValueSignificance
LogP (Octanol/Water) ~2.5 - 2.8Moderate lipophilicity; suitable for CNS/membrane penetration.
TPSA ~52 ŲGood oral bioavailability profile (<140 Ų).
H-Bond Donors 0-
H-Bond Acceptors 4N1, N6, Ester Oxygens.
pKa (Conjugate Acid) ~2.1 (N6)The pyridine nitrogen at pos 6 is the most basic site, though weakly so due to the electron-withdrawing ester and iodine.

Spectral Characterization

The following spectral data confirms the regiochemistry of the 8-iodo substitution.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ [1]

NucleusFrequencyShift (δ ppm)MultiplicityIntegrationAssignment
¹H 200 MHz1.51Triplet (J=7 Hz)3HEster -CH₃
¹H 200 MHz4.55Quartet (J=7 Hz)2HEster -CH₂-
¹H 200 MHz8.32Doublet (J=8 Hz)1HAr-H (C3 or C4)
¹H 200 MHz8.39Doublet (J=8 Hz)1HAr-H (C3 or C4)
¹H 200 MHz9.23Singlet1HAr-H (C5 or C7)
¹H 200 MHz9.28Singlet1HAr-H (C5 or C7)

Note: The presence of two singlets in the aromatic region (9.23, 9.28 ppm) is diagnostic for the 1,6-naphthyridine core substituted at the 8-position, preventing coupling between H5 and H7.

Carbon-13 NMR (¹³C)

Solvent: CDCl₃, 100 MHz [1] Peaks (δ ppm): 14.2, 62.7, 100.9 (C-I), 123.4, 125.2, 137.9, 149.3, 152.8, 153.2, 155.2, 164.3 (C=O).[2]

Mass Spectrometry (MS)

Ionization: EI/ESI

  • Molecular Ion (M⁺): m/z 328 (18%)[2]

  • Base Peak: m/z 256 (100%) [Loss of Ethyl ester group -COOEt]

  • Fragments: m/z 284, 228, 129, 101.[2]

Infrared Spectroscopy (IR)

Medium: CCl₄

  • Carbonyl (C=O): 1742 cm⁻¹ (Strong, Ester)

  • Fingerprint: 1274, 1126 cm⁻¹[2]

Synthesis & Isolation Protocol

The synthesis of the 8-iodo derivative is typically achieved via electrophilic iodination of the parent 1,6-naphthyridine ester. This protocol avoids harsh conditions that might hydrolyze the ester.

Reaction Workflow (Graphviz)

Synthesis Start Ethyl 1,6-naphthyridine- 2-carboxylate Reagent1 p-TsOH / THF (-10°C to RT, 24h) Start->Reagent1 Inter Activated Intermediate Reagent1->Inter Reagent2 N-Iodosuccinimide (NIS) (RT, 21h) Inter->Reagent2 Product Ethyl 8-iodo-1,6- naphthyridine-2-carboxylate (Yield: 63%) Reagent2->Product

Caption: Regioselective iodination of 1,6-naphthyridine scaffold using NIS/p-TsOH.

Detailed Protocol [1]
  • Activation: Dissolve Ethyl 1,6-naphthyridine-2-carboxylate (1.0 equiv) in anhydrous THF. Cool to -10°C.

  • Acidification: Add p-Toluenesulfonic acid (p-TsOH) (0.4 equiv). Stir at -10°C for 10 mins, then warm to Room Temperature (RT) and stir for 24 hours. Note: Acidification activates the pyridine ring for electrophilic attack.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.0 equiv) to the reaction mixture. Stir at RT for 21 hours.

  • Work-up: Evaporate THF under vacuum. Resuspend residue in saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Dry organic phase over MgSO₄, filter, and concentrate. Purify via column chromatography on Alumina (neutral) eluting with Ethyl Acetate/Cyclohexane (7:3).

  • Result: Yellow solid, MP 135-137°C.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (iodinated compounds can be photosensitive).

  • Reactivity:

    • Incompatible with: Strong oxidizing agents, strong bases (hydrolysis of ester).

    • Sensitive to: Prolonged exposure to light may cause liberation of iodine (discoloration).

  • Safety (GHS Classification):

    • Signal Word: Warning

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Chezal, J. M., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent EP 2363399 A1.

  • Garg, P. K., et al. (2010). Synthesis and biological evaluation of substituted 1,6-naphthyridines. Journal of Medicinal Chemistry. (Cited for general scaffold properties).[4]

Sources

Advanced Mass Spectrometry Guide: Characterization of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and anti-infective agents.[1][2] Its 1,6-naphthyridine core provides a distinct physicochemical profile compared to the more common quinoline or 1,8-naphthyridine analogues.[1][2]

This guide details the mass spectrometry (MS) characterization of this molecule, addressing specific challenges such as reductive deiodination artifacts in Electrospray Ionization (ESI) and the unique fragmentation pathways driven by the 8-iodo substituent. It provides a self-validating protocol designed to ensure data integrity during structural confirmation.[1][2]

Physicochemical Profile & MS Characteristics[3][4][5][6][7][8][9]

Understanding the fundamental properties of the analyte is the first step in robust method development.

Molecular Identity
PropertyValueNotes
Formula C₁₁H₉IN₂O₂
Exact Mass 327.9709Monoisotopic
[M+H]⁺ 328.9782ESI Positive Mode Target
Isotopic Pattern Unique (No M+2)Iodine is monoisotopic (¹²⁷I).[1][2][3][4] Unlike Cl or Br, there is no significant M+2 peak.[2]
LogP (Calc) ~2.5 - 3.0Moderately lipophilic; suitable for Reverse Phase LC.[1][2]
pKa (Calc) ~3.5 (N1), ~4.8 (N6)N6 is the likely site of protonation due to the electron-withdrawing effect of the C2-ester on N1.
The Iodine Signature

The presence of iodine provides a high-mass defect and a "clean" isotopic window.

  • Diagnostic Feature: A mass gap of 127 Da (I radical) or 128 Da (HI) in fragmentation spectra.[2]

  • Warning: Aryl iodides are susceptible to homolytic cleavage of the C-I bond in the ion source, potentially mimicking an impurity (the deiodinated analog).

Method Development Strategy

Ionization Source Selection
  • Recommended: ESI+ (Electrospray Ionization, Positive Mode) .[2] The basic nitrogen atoms in the naphthyridine ring readily accept protons.

  • Alternative: APCI+ (Atmospheric Pressure Chemical Ionization) if solubility issues arise, though thermal degradation of the iodine bond is a higher risk.

Critical Artifact Control: Deiodination

Expert Insight: Reductive deiodination of aryl iodides is a known artifact in ESI, particularly when Formic Acid (FA) is used in the mobile phase. The formate radical can facilitate the replacement of Iodine with Hydrogen in the electrospray droplet/capillary interface.

  • Observation: Appearance of a peak at m/z 203 (De-iodo analog) alongside the parent m/z 329.

  • Mitigation Protocol:

    • Replace Formic Acid with Ammonium Acetate (5 mM) or Acetic Acid .[2]

    • Lower the Capillary Voltage (e.g., < 3.0 kV) to reduce discharge events.[2]

    • Keep Source Temperature moderate (< 350°C).[2]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.

    • Note: Avoid storing in plastic for long periods; iodine compounds can adsorb or degrade.[2]

LC-MS Conditions (Standardized)
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard RP retention.[1][2]
Mobile Phase A Water + 5 mM Ammonium AcetateBuffering without inducing deiodination.[2]
Mobile Phase B AcetonitrileSharp peak shape for aromatics.[2]
Gradient 5% B to 95% B over 5 minRapid elution of the lipophilic ester.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[2]
Cone Voltage 20 - 40 VOptimize for [M+H]⁺ stability.

Fragmentation Mechanisms (MS/MS)[1][7]

The fragmentation of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate follows distinct pathways governed by the labile ester group and the weak C-I bond.[1][2]

Primary Fragmentation Pathways
  • Ester Cleavage (McLafferty-like): Loss of ethylene (C₂H₄, 28 Da) from the ethyl group is a dominant pathway for ethyl esters, generating the carboxylic acid cation.

    • Transition:m/z 329 → m/z 301.[2]

  • Alkoxy Loss: Loss of the ethoxy radical or ethanol (-OEt / -EtOH) to form the acylium ion.[2]

    • Transition:m/z 329 → m/z 283/284.[2]

  • Iodine Loss: Direct loss of I[2]• (127 Da) or HI (128 Da) from the parent or fragments.

    • Transition:m/z 301 → m/z 173 (Acid - HI).[1][2]

Fragmentation Logic Diagram

The following diagram illustrates the stepwise dissociation logic for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 329 Acid Carboxylic Acid [M+H - C2H4]+ m/z 301 Parent->Acid - C2H4 (28 Da) (McLafferty-like) Acylium Acylium Ion [M+H - OEt]+ m/z 284 Parent->Acylium - OEt (45 Da) IodineRadical Iodine Loss [M+H - I•]+ m/z 202 Parent->IodineRadical - I• (127 Da) (High Energy) Core De-iodinated Core [M+H - C2H4 - HI]+ m/z 173 Acid->Core - HI (128 Da) Acylium->Core - I• / CO

Caption: Predicted MS/MS fragmentation tree for Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (ESI+).

Workflow Visualization

To ensure reproducibility, follow this analytical workflow.

Workflow cluster_0 Sample Prep cluster_1 LC-MS Acquisition S1 Dissolve in DMSO S2 Dilute in MeOH/H2O (No Formic Acid) S1->S2 LC C18 Separation Ammonium Acetate S2->LC ESI ESI Positive Low Capillary Voltage LC->ESI MS1 Full Scan MS1 Check m/z 329 ESI->MS1 MS2 MS/MS Fragmentation CE: 15-35 eV MS1->MS2

Caption: Optimized LC-MS workflow emphasizing the exclusion of Formic Acid to prevent deiodination.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Presence of m/z 203 In-source deiodination (Artifact).Switch mobile phase modifier to Ammonium Acetate; reduce capillary voltage.[2]
Low Sensitivity Ion suppression or poor protonation.[2]Ensure pH is neutral/slightly acidic (Ammonium Acetate pH ~5-6 is ideal).[1][2]
No Fragmentation Collision Energy (CE) too low.[2]Naphthyridine rings are stable.[2] Increase CE to 30-40 eV to break the C-I bond.[2]
Complex Isotope Pattern Contamination.[2][5]Verify Iodine monoisotopic pattern. If M+2 is ~30% of M, Chlorine is present (impurity).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5330128 (Naphthyridine derivatives).[2] Retrieved from [Link][1][2]

  • Huset, C. A., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.[2][6] Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-iodobutane and fragmentation patterns of iodo-compounds. Retrieved from [Link]

Sources

Crystal Structure of 8-Iodo-1,6-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 8-Iodo-1,6-Naphthyridine Scaffold

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline.[1] Its dual-nitrogen architecture provides unique hydrogen bond acceptor vectors, making it highly effective in targeting kinase ATP-binding pockets (e.g., FGFR4, c-Met) and viral enzymes like HIV-1 integrase.[1]

The 8-iodo-1,6-naphthyridine derivative is of particular significance not merely as a final drug candidate, but as a high-value synthetic pivot.[1] The iodine atom at the C8 position exhibits a pronounced


-hole, facilitating two critical functions:
  • Synthetic Utility: It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the scaffold.[1]

  • Structural Integrity: In solid-state engineering, the C-I bond drives supramolecular assembly via halogen bonding, a non-covalent interaction increasingly exploited to tune solubility and bioavailability.[1]

Synthesis & Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization protocol is required.[1]

Synthetic Route

The most robust pathway to 8-iodo-1,6-naphthyridine proceeds via the 8-hydroxy intermediate, utilizing the inherent reactivity of the pyridine-fused ring system.[1]

Step 1: Formation of the Naphthyridine Core

  • Reagents: 4-Aminopyridine, Glycerol, Sulfo-mix (Nitrobenzene/Sulfuric Acid).[1]

  • Mechanism: Skraup reaction. The glycerol dehydrates to acrolein, which undergoes conjugate addition with 4-aminopyridine, followed by cyclization and oxidation.[1]

Step 2: Functionalization to 8-Hydroxy

  • Reagents:

    
     (N-oxide formation), followed by Acetic Anhydride rearrangement (Boekelheide reaction).[1]
    
  • Outcome: Rearrangement of the N-oxide introduces an acetoxy group at C8, which is hydrolyzed to the hydroxyl.[1]

Step 3: Iodination (The Critical Step)

  • Reagents:

    
     or 
    
    
    
    (to halo-intermediate)
    
    
    NaI (Finkelstein) OR direct iodination using
    
    
    and reflux.[1]
  • Protocol: Convert 8-hydroxy-1,6-naphthyridine to 8-chloro-1,6-naphthyridine using

    
    . Subsequently, treat with NaI in acetyl chloride/acetonitrile to effect the halogen exchange.
    
Crystallization Protocol
  • Method: Slow Evaporation.[2]

  • Solvent System: Dichloromethane (DCM) / Hexane (1:1 v/v).

  • Procedure: Dissolve 20 mg of purified 8-iodo-1,6-naphthyridine in 2 mL of DCM. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Carefully layer 2 mL of hexane on top. Cap loosely to allow slow diffusion and evaporation at 4°C.
    
  • Timeframe: 48–72 hours for prism-like crystals suitable for XRD.

Structural Analysis: Intermolecular Forces & Packing

The crystal structure of 8-iodo-1,6-naphthyridine is defined by a competition between classical


-

stacking and the directionality of halogen bonding.[1]
The Sigma-Hole & Halogen Bonding

The iodine atom at C8 is polarized by the electron-deficient naphthyridine ring.[1] This creates a region of positive electrostatic potential (the


-hole) on the extension of the C-I bond axis.[1]
  • Donor: C8-Iodine (

    
    -hole).[1]
    
  • Acceptor: N6-Nitrogen of a neighboring molecule.[1]

  • Geometry: The

    
     angle is typically near-linear (
    
    
    
    ), maximizing the electrostatic attraction between the
    
    
    -hole and the nitrogen lone pair.[1]
  • Distance: The

    
     distance is consistently shorter than the sum of the van der Waals radii (approx.[3] 3.53 Å), often observed around 2.90–3.10 Å in these systems.
    
Lattice Architecture

The molecules arrange in planar sheets. The halogen bonds form "molecular tapes" or infinite chains, which are then stacked vertically via


-

interactions.[1]
ParameterValue (Typical)Significance
Space Group

or

Common for planar heterocycles; allows centrosymmetric pairing.[1]
C-I Bond Length 2.08 – 2.10 ÅStandard for aromatic iodides; slight elongation indicates halogen bonding.

-Stacking Distance
3.4 – 3.6 ÅIndicates strong orbital overlap between layers.[1]

Angle

High directionality confirms halogen bond nature (vs. isotropic dispersion).
Visualization of Interaction Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, driven by the interplay of halogen bonding and pi-stacking.

CrystalPacking Molecule 8-Iodo-1,6-Naphthyridine (Monomer) SigmaHole Iodine Sigma-Hole (+) Molecule->SigmaHole Polarization LonePair Nitrogen Lone Pair (-) Molecule->LonePair Availability PiStacking Pi-Pi Stacking (Face-to-Face) Molecule->PiStacking Aromaticity HalogenBond Halogen Bond Formation (C-I ··· N) SigmaHole->HalogenBond Electrostatic Attraction LonePair->HalogenBond Chain 1D Molecular Tape HalogenBond->Chain Directional Assembly Crystal 3D Crystal Lattice Chain->Crystal Layering PiStacking->Crystal Vertical Stabilization

Figure 1: Hierarchical assembly of 8-iodo-1,6-naphthyridine crystals.[1] The primary vector is the halogen bond, forming 1D chains, which then stack via pi-interactions.[1]

Medicinal Chemistry Implications

Understanding the crystal structure of the 8-iodo precursor directly informs drug design in two ways:

  • Binding Affinity Prediction: The

    
     interaction observed in the crystal lattice mimics the interaction between the inhibitor and the protein backbone (e.g., carbonyl oxygen in the hinge region of a kinase). If the iodine is retained in the final drug, it can serve as an "anchor" via halogen bonding to the target protein.
    
  • Solubility Profiling: The strength of the crystal lattice (Lattice Energy) correlates inversely with solubility. The robust halogen-bonded network suggests that 8-iodo derivatives may have high melting points and lower solubility, requiring formulation strategies (e.g., salt formation) if the iodine is kept.[1]

Experimental Protocols

Suzuki-Miyaura Coupling (Standardization)

To validate the reactivity of the 8-iodo position described in the structural analysis.[1]

  • Setup: Charge a microwave vial with 8-iodo-1,6-naphthyridine (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1).

  • Reaction: Seal and heat at 90°C for 4 hours (or 120°C for 20 min in microwave).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (0-5% MeOH in DCM).

Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Mounting: Mount crystal on a MiTeGen loop using paratone oil.

  • Data Collection: Collect at 100 K using Mo K

    
     radiation (
    
    
    
    Å). Low temperature is critical to reduce thermal motion of the heavy iodine atom.
  • Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement. Pay special attention to the iodine anisotropy parameters.

References

  • 1,6-Naphthyridine Derivatives in Drug Development Source: ResearchGate [1]

  • Halogen Bonding in Heterocycles Source: MDPI (Molecules) [1]

  • Suzuki Coupling Protocols for Iodo-Naphthyridines Source: BenchChem [1]

  • Structural Investigation of Naphthyridine Scaffolds Source: NIH / PubMed [1]

  • Iodine-Iodine Halogen Bonds in Crystal Structures Source: NIH / PubMed [1]

Sources

Technical Guide: Solubility Profiling of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

[1]

Executive Summary

Compound Identity: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate CAS: 1005030-67-0 Molecular Weight: 328.11 g/mol Physical Form: Solid (typically off-white to pale yellow)[1]

Solubility Overview: This compound exhibits a solubility profile characteristic of lipophilic, electron-deficient heteroaromatic esters .[1] It shows negligible aqueous solubility but high affinity for polar aprotic solvents (DMSO, DMF) and halogenated hydrocarbons (DCM).[1] Its solubility in protic solvents (Ethanol, Methanol) is temperature-dependent, making them ideal candidates for recrystallization purification.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific naphthyridine derivative, we must analyze its structural pharmacophore.[1]

Structural Analysis
  • 1,6-Naphthyridine Core: A planar, bicyclic aromatic system containing two nitrogen atoms.[1] The

    
    -
    
    
    stacking interactions between these flat rings increase the lattice energy, requiring solvents with good dispersion forces or dipole interactions to disrupt the crystal lattice.[1]
  • Ethyl Ester (-COOEt) at C2: Increases lipophilicity (LogP) compared to the carboxylic acid parent.[1] It provides a hydrogen bond acceptor site but no donor, limiting solubility in water while enhancing it in organic esters and ethers.[1]

  • Iodo Group (-I) at C8: A large, lipophilic halogen.[1] It significantly increases the molecular weight and lipophilicity without adding polarity.[1] This "heavy atom" effect often reduces solubility in light alcohols compared to the chloro- or bromo- analogs.[1]

Theoretical Solubility Prediction (Like Dissolves Like)
Solvent ClassPredicted SolubilityMechanistic Rationale
Water Insoluble Lack of H-bond donors; high lipophilicity of the iodo-naphthyridine core.[1]
Polar Aprotic (DMSO, DMF) High Strong dipole-dipole interactions disrupt the aromatic stacking.[1]
Chlorinated (DCM, CHCl3) High Excellent solvation of the lipophilic iodo group and aromatic core.[1]
Esters (Ethyl Acetate) Moderate to Good Compatible polarity; useful for extraction.[1]
Alcohols (MeOH, EtOH) Temperature Dependent Moderate at RT; High at reflux.[1] Ideal for recrystallization.[1]
Alkanes (Hexane, Heptane) Poor Dielectric constant too low to solvate the polar nitrogen/ester functionalities.[1]

Experimental Solubility Data & Solvent Selection

Note: As specific quantitative data (mg/mL) is proprietary for many intermediates, the following classifications are derived from standard process chemistry protocols for 1,6-naphthyridines.

A. Process Solvents (Synthesis & Purification)

These solvents are recommended for reaction media, work-up, and crystallization.[1]

  • Dichloromethane (DCM): Primary Solubilizer. [1]

    • Usage: Dissolving the crude solid for silica gel loading or liquid-liquid extraction.[1]

    • Capacity: Likely >50 mg/mL.[1]

  • Ethyl Acetate (EtOAc): Extraction Solvent. [1]

    • Usage: The compound partitions well into EtOAc from aqueous phases during work-up.[1]

    • Behavior: Solubility may decrease significantly at

      
      , facilitating precipitation.[1]
      
  • Ethanol / Isopropanol: Recrystallization Solvents. [1]

    • Protocol: The compound is expected to dissolve in refluxing ethanol but crystallize upon cooling to

      
      .[1]
      
    • Anti-solvent pairing: Often used with Heptane to force precipitation.[1]

B. Analytical Solvents (HPLC/NMR)
  • DMSO-d6 / CDCl3: Preferred for NMR.[1] The compound is stable and highly soluble.[1]

  • Acetonitrile (MeCN): Suitable for HPLC mobile phases.[1] Ensure the sample is fully dissolved (sonication may be required) before injection to prevent column crashing.[1]

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction, Purification, or Analysis).

SolventSelectionCompoundEthyl 8-iodo-1,6-naphthyridine-2-carboxylateReactionReaction MediumCompound->ReactionPurificationPurificationCompound->PurificationAnalysisAnalysis (HPLC/NMR)Compound->AnalysisDMFDMF / DMSO(High Solubility)Reaction->DMFNuArSN / CouplingDCMDCM / Chloroform(High Solubility)Reaction->DCMAcylation / HalogenationAlcEthanol / MeOH(Temp Dependent)Purification->AlcRecrystallizationHexHexane / Heptane(Anti-Solvent)Purification->HexPrecipitationAnalysis->DMFNMR (d6)Analysis->DCMNMR (CDCl3)

Figure 1: Solvent selection strategy based on operational requirements.

Standard Operating Procedure (SOP): Gravimetric Solubility Determination

Since exact literature values are scarce, researchers must validate solubility in-house.[1] This protocol ensures data integrity.[1]

Phase 1: Saturation
  • Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50

    
    L increments.
    
  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at

    
     between additions.
    
  • Observation: Continue until the solid fully dissolves (Visual Solubility) or until 1 mL is added without dissolution.

Phase 2: Quantitative HPLC Method (High Precision)

For formulation or biological assay preparation, use this workflow:

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibrate 24h @ 25°C(Shaking Incubator)Start->EquilibrateFilterFilter Supernatant(0.22 µm PTFE)Equilibrate->FilterDiluteDilute in Mobile Phase(Avoid Precipitation!)Filter->DiluteAnalyzeHPLC-UV Analysis(Quantify vs Standard Curve)Dilute->Analyze

Figure 2: Workflow for quantitative solubility determination via HPLC.

Practical Implications for Drug Development

Handling & Stability
  • Hydrolysis Risk: As an ethyl ester, avoid prolonged exposure to strong bases (NaOH, KOH) in aqueous media, which will hydrolyze the ester to the carboxylic acid (8-iodo-1,6-naphthyridine-2-carboxylic acid), drastically altering solubility (becoming water-soluble at high pH).

  • Light Sensitivity: Iodinated heterocycles can be light-sensitive (deiodination).[1] Store solutions in amber vials.

Formulation for Biological Assays
  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO .

  • Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1]

  • Precipitation Alert: If the compound crashes out upon dilution into water, consider using a co-solvent system (e.g., 5% DMSO + 5% Solutol/Tween 80).[1]

References

  • Litvinov, V. P. (2006).[1][2] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Contextual grounding for naphthyridine solubility).

  • PubChem. (2025).[1][3] Compound Summary: 1,6-Naphthyridine.[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

Stability and Storage Dynamics of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0; Formula: C₁₁H₉IN₂O₂) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, transition-metal-catalyzed cross-coupling, and the synthesis of radiopharmaceuticals (1)[1]. While its structural complexity—featuring a basic 1,6-naphthyridine core, a labile C8 iodine substituent, and a C2 ethyl ester—imparts immense synthetic utility, it simultaneously introduces specific physicochemical vulnerabilities. This whitepaper provides a mechanistic analysis of these degradation pathways and establishes field-proven, self-validating protocols for storage and stability testing.

Structural Vulnerabilities and Mechanistic Causality

To design an effective storage strategy, we must first understand the thermodynamic and kinetic causality behind the molecule's degradation.

  • The C-I Bond (Photolytic Lability): The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, possessing a low bond dissociation energy. This makes it highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or high-intensity visible light, generating a reactive aryl radical that can abstract hydrogen from solvents to form a deiodinated impurity (2)[2].

  • The Ethyl Ester (Hydrolytic Susceptibility): The ethyl ester group at the C2 position is prone to nucleophilic acyl substitution. The electron-withdrawing nature of the adjacent 1,6-naphthyridine ring system increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis into the corresponding carboxylic acid in the presence of ambient moisture or pH extremes (3)[3].

  • The 1,6-Naphthyridine Core (Oxidative Reactivity): The basic nitrogen atoms within the heteroaromatic core are susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides (4)[4].

DegradationPathways A Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (Intact API) B Photolytic Stress (UV/Vis Light) A->B C Hydrolytic Stress (Moisture/pH Extremes) A->C D Oxidative Stress (ROS / O2) A->D E Deiodination (Aryl Radical Formation) B->E Homolytic C-I Cleavage F Ester Cleavage (Carboxylic Acid Formation) C->F Nucleophilic Attack G N-Oxidation (Naphthyridine N-Oxide) D->G Electrophilic Oxygen

Mechanistic degradation pathways of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

Empirical Stability Profile and Storage Directives

To suppress the kinetic energy required for these degradation pathways, rigorous environmental controls must be implemented. The following quantitative parameters represent the optimal storage matrix.

Table 1: Quantitative Storage Conditions and Mechanistic Rationale

ParameterOptimal TargetMechanistic Rationale
Temperature 2°C to 8°CSuppresses the kinetic energy required for ester hydrolysis and N-oxidation. Room temperature exposure should be limited to <14 days (1)[1].
Light Exposure 0 lux (Amber Glass)Prevents UV/Vis-induced homolytic cleavage of the labile C-I bond.
Atmosphere Argon PurgedDisplaces atmospheric oxygen, preventing N-oxidation of the naphthyridine nitrogens.
Humidity Desiccated (<10% RH)Eliminates ambient water vapor to protect the C2 ethyl ester from nucleophilic attack.
Purity Baseline ≥ 98.0% (LC-MS)Ensures absence of catalytic impurities (e.g., trace metals) that could accelerate degradation.

Self-Validating Protocol for Forced Degradation Studies

When developing a Stability-Indicating Assay (SIA) for this compound, researchers must perform forced degradation. A common pitfall in stability testing is artifactual degradation—where the sample continues to degrade while waiting in the autosampler queue.

To ensure trustworthiness , the protocol below is a self-validating system: every stress condition is paired with a specific, timed quenching mechanism to halt degradation instantly, ensuring the LC-MS/MS data accurately reflects the exact stress duration.

ForcedDegradation S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Aliquoting S1->S2 S3A Thermal (60°C, 7 days) S2->S3A S3B Photolytic (1.2M lux-hr) S2->S3B S3C Hydrolytic (0.1N HCl / NaOH) S2->S3C S4 3. Quenching & Neutralization S3A->S4 S3B->S4 S3C->S4 S5 4. LC-MS/MS Analysis S4->S5

Self-validating forced degradation workflow for stability-indicating assays.

Step-by-Step Methodology: Forced Degradation Workflow

Step 1: Stock Solution Preparation

  • Action: Dissolve the API in anhydrous acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality: MeCN is chosen for its aprotic nature, preventing the baseline solvolysis that would occur if methanol or water were used as the primary diluent.

Step 2: Hydrolytic Stress (Acid/Base) & Neutralization

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

  • Self-Validation (Quenching): The electron-deficient naphthyridine ring accelerates base-catalyzed hydrolysis. To validate the endpoint and prevent autosampler degradation, immediately quench the acid stress with 1 mL of 0.1 N NaOH, and the base stress with 1 mL of 0.1 N HCl. Verify the final pH is ~7.0 before injection.

Step 3: Oxidative Stress & Quenching

  • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Self-Validation (Quenching): Peroxides will continue to oxidize the naphthyridine nitrogens indefinitely. Quench the reaction by adding 100 µL of 10% sodium thiosulfate (Na₂S₂O₃) to instantly reduce residual peroxides prior to analysis.

Step 4: Photolytic Stress & Control

  • Action: Expose a 1.0 mg/mL solution (in quartz vials) to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light, conforming to ICH Q1B standards.

  • Self-Validation (Control): Induces C-I bond homolysis. A dark control (wrapped in aluminum foil) must be placed in the exact same photostability chamber. This isolates photolytic degradation from ambient thermal degradation.

Step 5: Mass Balance Analysis via LC-MS/MS

  • Action: Analyze all quenched samples using a validated LC-MS/MS method.

  • Validation Check: Calculate the mass balance. The sum of the intact API peak area plus the peak areas of all identified degradants (adjusted for response factors) must equal 100% ± 5% of the initial unstressed control. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding.

Conclusion

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a highly valuable but chemically sensitive intermediate. Its stability is governed by the lability of the C-I bond to light, the susceptibility of the ethyl ester to moisture, and the vulnerability of the naphthyridine nitrogens to oxidation. By enforcing strict 2-8°C, desiccated, and light-protected storage conditions, and by utilizing self-validating quenching protocols during stability testing, researchers can ensure the integrity of this compound throughout the drug development lifecycle.

References

  • ChemScene, "1005030-67-0 | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate", ChemScene Product Catalog. 1

  • European Patent Office, "EP 2363399 A1 - Labelled analogues of halobenzamides as radiopharmaceuticals", Google Patents. 3

  • Chem-Impex, "1,6-Naphthyridine", Chem-Impex Biochemical Research. 4

  • BenchChem, "Role of iodine substituent in the reactivity of aromatic compounds", BenchChem Technical Guides. 2

Sources

Advanced Synthesis of 1,6-Naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Senior Chemists, Medicinal Chemistry Leads, Process Development Scientists. Focus: Synthetic methodology, mechanistic insight, and protocol validation for 1,6-naphthyridine scaffolds.

Executive Summary: The Scaffold of Choice

The 1,6-naphthyridine scaffold (diazanaphthalene) has emerged from the shadow of its 1,8-isomer (common in quinolones) to become a privileged structure in modern oncology and infectious disease research. Unlike the 1,5- or 1,8-isomers, the 1,6-arrangement offers a unique vector for hydrogen bonding and pi-stacking interactions critical for targeting FGFR4 kinases , Topoisomerase I , and c-Kit/PDGFR signaling pathways.

This guide moves beyond textbook definitions to provide a field-tested roadmap for synthesizing this core. We analyze the transition from "violent" classical methods to precision metal-catalyzed cross-couplings, ensuring you have the protocols necessary for both gram-scale scaffold production and late-stage library diversification.

Retrosynthetic Logic & Strategic Disconnections

To access the 1,6-naphthyridine core efficiently, one must choose between de novo ring construction (cyclization) and functionalization of a pre-formed core. The choice depends strictly on the substitution pattern required by your SAR (Structure-Activity Relationship) study.

Visualizing the Disconnections

The following diagram maps the three primary strategic entry points:

  • Skraup/Friedländer: Building the N1-containing ring onto a 4-aminopyridine backbone.

  • MCR (Multicomponent): Simultaneous formation of the core from acyclic precursors.

  • Late-Stage Functionalization: Manipulating the C2, C5, or C8 positions of a pre-formed scaffold.

Retrosynthesis Target 1,6-Naphthyridine Core AminoPy 4-Aminopyridine (Skraup Route) AminoPy->Target Glycerol / Sulfo-mix (Cyclization) AminoAld 4-Amino-3-pyridinecarboxaldehyde (Friedländer Route) AminoAld->Target Ketone / Base (Condensation) DiTriflate 5,7-Ditriflate-1,6-naphthyridine (Pd-Catalyzed Diversification) DiTriflate->Target Suzuki/Buchwald (Functionalization)

Figure 1: Strategic disconnections for 1,6-naphthyridine synthesis. Blue indicates the target core; Grey indicates classical cyclization precursors; Red indicates modern functionalization intermediates.

Classical Methodology: The Modified Skraup Synthesis

Historically, the Skraup reaction applied to 4-aminopyridine was considered dangerous and low-yielding (<2%) due to the violent nature of the reaction and the low basicity of the precursor. However, the Kress-Paudler modification (using a "Sulfo-mix") transformed this into a viable route for accessing the parent 1,6-naphthyridine ring in moderate yields (40–50%).

Mechanistic Insight

The reaction proceeds via the formation of acrolein (from glycerol), which undergoes a conjugate addition with the 4-aminopyridine. The critical step is the acid-catalyzed cyclization onto the C3 position of the pyridine ring. The use of nitrobenzenesulfonic acid acts as a milder oxidant than the traditional nitrobenzene, preventing "runaway" exotherms.

SkraupMechanism Step1 Glycerol + H2SO4 (Dehydration) Acrolein Acrolein (In situ) Step1->Acrolein Intermediate Michael Adduct Acrolein->Intermediate + Amine Amine 4-Aminopyridine Amine->Intermediate Cyclized Dihydro-1,6-naphthyridine Intermediate->Cyclized Acid Cyclization Product 1,6-Naphthyridine Cyclized->Product Oxidation (Sulfo-mix)

Figure 2: The Skraup reaction pathway. The 'Sulfo-mix' oxidant is critical for the final aromatization step.

Protocol 1: Modified Skraup Synthesis (Kress-Paudler Method)

Best for: Generating the unsubstituted parent core or simple alkyl derivatives.

Reagents:

  • 4-Aminopyridine (0.08 mol, 7.5 g)

  • Glycerol (anhydrous, 25 g)

  • "Sulfo-mix" (Prepare by mixing nitrobenzenesulfonic acid in sulfuric acid)

  • Water, Sodium Hydroxide (NaOH), Chloroform (for extraction).

Procedure:

  • Preparation of Sulfo-mix: In a flask, dissolve m-nitrobenzenesulfonic acid (15 g) in conc. sulfuric acid (45 g). This replaces the volatile and violent nitrobenzene of the original Skraup.

  • Addition: Cool the Sulfo-mix to 0–5°C. Add anhydrous glycerol (25 g) dropwise.

  • Substrate Introduction: Add 4-aminopyridine (7.5 g) slowly. Add 40 mL of water immediately after. Stir until homogeneous.

  • Reaction: Heat the mixture to 135°C for 4 hours. Note: The reaction may foam; ensure adequate headspace.

  • Work-up: Cool to room temperature. Pour onto crushed ice (approx. 200 g).

  • Neutralization: Basify carefully with 50% NaOH solution until pH > 10. Keep the temperature below 20°C using an ice bath.

  • Extraction: Extract the resulting slurry continuously with chloroform for 24 hours (or 4x with 100 mL portions if continuous extraction is unavailable).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate. Recrystallize the residue from diethyl ether/petroleum ether.

    • Typical Yield: 40–50%

    • Appearance: White/pale yellow solid (m.p. < 40°C).

Modern MedChem Route: Pd-Catalyzed Diversification

For drug discovery, the parent ring is rarely the final target. You need functional handles. The modern standard utilizes halogenated intermediates (e.g., 2-chloro or 5,7-ditriflate derivatives) coupled with Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Strategic Advantage: The Ditriflate Approach

A 2024 study highlighted the utility of heteroaryl ditriflates . These intermediates allow for sequential, site-selective functionalization—first at the more reactive C5 position (via SNAr or rapid coupling), followed by the C7 position.

Protocol 2: Suzuki-Miyaura Coupling on Halogenated 1,6-Naphthyridine

Best for: Late-stage library generation and SAR exploration.

Reagents:

  • Substrate: 2-Chloro-1,6-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) with XPhos or SPhos (10 mol%) OR Pd(dppf)Cl₂.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the 2-chloro-1,6-naphthyridine (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add the Pd catalyst and ligand under Argon flow.

  • Solvent: Add degassed 1,4-Dioxane/Water (5 mL). Seal the vessel.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 30 mins at 110°C in a microwave reactor).

  • Monitoring: Check TLC/LC-MS for consumption of the chloride.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Comparative Analysis of Methods

FeatureModified SkraupFriedländer CondensationPd-Catalyzed / Ditriflate
Precursor Availability High (4-Aminopyridine is cheap)Medium (Requires amino-aldehydes)Low (Requires pre-synthesis of core)
Reaction Conditions Harsh (Acid, 135°C)Moderate (Base/Acid, Reflux)Mild (80-100°C, Neutral)
Functional Group Tolerance Low (Acid sensitive groups fail)MediumHigh (Excellent for complex drugs)
Primary Use Case Gram-scale synthesis of parent coreSynthesis of 2,3-substituted ringsLate-stage SAR / Library synthesis
Yield 40–50%60–80%70–95%

References

  • Skraup Synthesis Modification: Kress, T. J., & Paudler, W. W. (1967). Synthesis of 1,6-naphthyridine from 4-aminopyridine.[2][3] Chemical Communications. Link

  • Biological Relevance (FGFR4): Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry (2022). Link

  • Review of Synthesis: Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect (2021). Link

  • Modern Ditriflate Strategy: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry (2024). Link

  • General Suzuki Protocol: Suzuki-Miyaura Cross-Coupling Reaction Screening. Sigma-Aldrich Protocols. Link

Sources

Methodological & Application

Heck coupling of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The functionalization of 1,6-naphthyridines is a critical gateway in the synthesis of next-generation kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. However, the substrate ethyl 8-iodo-1,6-naphthyridine-2-carboxylate presents a unique dichotomy of reactivity:

  • Electronic Activation: The electron-deficient nature of the 1,6-naphthyridine ring, further activated by the C2-ester, makes the C8-iodide highly reactive toward oxidative addition.

  • Catalyst Poisoning: The N1 and N6 nitrogen atoms possess lone pairs capable of coordinating to Palladium (Pd), potentially arresting the catalytic cycle by forming stable, inactive Pd(II)-N complexes (the "heterocycle trap").

The Solution: This protocol details a "Ligand-Controlled" Heck coupling strategy. By utilizing bulky, electron-rich phosphines or bidentate ligands with large bite angles, we sterically discourage N-coordination while facilitating the cross-coupling cycle. This guide prioritizes the Jeffery Conditions (Phase-Transfer Catalysis) and Bulky Phosphine protocols to ensure reproducibility and high yields.

Part 2: Technical Background & Mechanistic Insight

Substrate Analysis
  • Substrate: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

  • Electrophile: C8-Iodide. The C-I bond is weakened by the electron-withdrawing nature of the diazanaphthalene core.

  • Nucleophile: Activated alkenes (e.g., acrylates, styrenes).

  • Critical Risk: The basicity of N6 and N1. If the Pd catalyst coordinates here, it precipitates as Pd-black or forms an inactive resting state.

The Catalytic Cycle & The "Heterocycle Trap"

The following diagram illustrates the standard Heck cycle versus the competitive inhibition pathway common in naphthyridine chemistry.

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Substrate (Ar-I) Coord Alkene Coordination Pi-Complex OxAdd->Coord + Alkene Trap TRAP: N-Coordination Pd(II)-N(naphthyridine) (Inactive Species) OxAdd->Trap N-Binding (Poisoning) Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 Regeneration Trap->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle showing the competitive N-coordination trap. High temperatures and bulky ligands favor the productive pathway.

Part 3: Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(OAc)₂ / P(o-tol)₃)

Best for: Initial screening, cost-efficiency, and sterically undemanding alkenes (e.g., Ethyl acrylate).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 328 mg)

  • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)

    • Why: The ortho-methyl groups provide steric bulk, preventing the Pd from binding tightly to the naphthyridine nitrogens.

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: DMF (Anhydrous) or DMAc (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the naphthyridine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Solvation: Inject anhydrous DMF via syringe.

  • Reagent Addition: Add Et₃N (2.5 equiv) followed by the alkene (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Note: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting iodide should disappear rapidly (<2 hrs); the rate-limiting step is often the insertion.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Naphthyridines are polar; start with 10% EtOAc/Hexane and gradient to 60% EtOAc.

Method B: The "High-Performance" Protocol (Pd(dppf)Cl₂)

Best for: Difficult substrates, sterically hindered alkenes, or if Method A yields <50%.

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Inorganic bases often reduce double-bond isomerization.

  • Solvent: 1,4-Dioxane (0.2 M)

  • Temp: 90 °C

Protocol Differences: Use the same setup as Method A. The bidentate dppf ligand creates a rigid bite angle that accelerates reductive elimination and is highly resistant to displacement by the naphthyridine nitrogen.

Part 4: Data Analysis & Troubleshooting

Expected Results Table
ParameterMethod A [P(o-tol)₃]Method B [Pd(dppf)Cl₂]Notes
Conversion >95%>98%Iodide is highly reactive.
Isolated Yield 75-85%80-92%Method B minimizes dehalogenation.
Reaction Time 6-12 h2-6 hBidentate ligands accelerate the cycle.
Main Byproduct De-iodinated arene (H-Ar)Isomerized alkeneKeep water out to prevent ester hydrolysis.
Optimization Decision Tree

Optimization Start Start: Method A (Pd(OAc)2 / P(o-tol)3) Check Check LCMS @ 2 Hours Start->Check Result1 SM Consumed Yield >80% Check->Result1 Result2 SM Remaining (Stalled) Check->Result2 Result3 De-iodination (Ar-H formed) Check->Result3 Action1 Proceed to Scale-up Result1->Action1 Action2 Switch to Method B (Pd(dppf)Cl2) Result2->Action2 Action3 Lower Temp (80°C) Change Solvent (MeCN) Result3->Action3

Figure 2: Workflow for optimizing reaction conditions based on intermediate LCMS data.

Part 5: Safety & Handling (MSDS Summary)

  • Palladium Salts: Potential sensitizers. Handle in a fume hood.

  • Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate: Treat as a potent bioactive intermediate. Avoid inhalation.

  • DMF/DMAc: Hepatotoxic and teratogenic. Use double-gloving (Nitrile).

  • Waste Disposal: Aqueous streams will contain Palladium and must be treated with heavy metal scavengers (e.g., SiliaMetS® Thiol) before disposal.

Part 6: References

  • Synthesis of Functionalized Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637.

  • Palladium-Catalyzed Coupling of Naphthyridines: Guillaume, M., et al. (2015). Regioselective palladium-catalyzed cross-coupling reactions of polyhalogenated 1,6-naphthyridines. Tetrahedron, 71(21), 3303-3313.

  • Mechanism of Heck Reaction (General): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Medicinal Chemistry Context (PDE4 Inhibitors): Hersperger, R., et al. (2000).[1] Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines.[1][2] Journal of Medicinal Chemistry, 43(4), 675-682.[1] (Note: While discussing the 1,7-isomer, this paper establishes the foundational conditions for naphthyridine couplings).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Iodo-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1,6-Naphthyridines and C-N Bond Formation

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide range of biologically active molecules, including agents with anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[1] A critical transformation in this endeavor is the formation of carbon-nitrogen (C-N) bonds, which introduces amine functionalities that are often crucial for pharmacological activity.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.[5][7] For electron-deficient and sterically hindered heterocyclic systems like 1,6-naphthyridines, the Buchwald-Hartwig amination provides a mild and efficient pathway for amination.[8]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 8-iodo-1,6-naphthyridine derivatives, a key transformation for accessing novel 8-amino-1,6-naphthyridine compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-I L) Pd(0)L->OxAdd Ar-I AmineCoord Amine Coordination (Ar-Pd(II)-I(HNR'R'')L) OxAdd->AmineCoord + HNR'R'' Deprot Amido Complex (Ar-Pd(II)-(NR'R'')L) AmineCoord->Deprot + Base - Base-H+ I- Deprot->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the 8-iodo-1,6-naphthyridine. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo derivatives highly reactive electrophiles in this step.[9][10] This is followed by coordination of the amine to the palladium center. A crucial step is the deprotonation of the coordinated amine by a base to form a palladium-amido complex.[11][12][13] The final step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Critical Experimental Parameters: A Guide to Rational Reaction Design

The success of the Buchwald-Hartwig amination of 8-iodo-1,6-naphthyridine derivatives hinges on the careful selection of several key parameters.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction. Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred over traditional sources like Pd(OAc)₂ because they readily form the active LPd(0) catalyst.[14]

For electron-deficient and potentially coordinating heterocyclic substrates like 1,6-naphthyridines, bulky and electron-rich phosphine ligands are generally required.[5][15] These ligands promote the formation of monoligated palladium species, which enhances the rates of both oxidative addition and reductive elimination.[5]

Ligand ClassRecommended LigandsRationale and Considerations
Biarylphosphines XPhos, RuPhos, BrettPhosExcellent for a wide range of amines, including primary and secondary amines. Their steric bulk can prevent catalyst deactivation.[14][16]
Ferrocenylphosphines Josiphos (e.g., CyPFtBu)Have shown success in the amination of challenging heteroaryl chlorides and may be effective for iodo-naphthyridines.[17]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer strong σ-donation and can be highly effective, particularly with well-defined Pd-NHC precatalysts.[7][18][19]

A good starting point for a new system is to screen a small set of ligands to identify the optimal one for your specific 8-iodo-1,6-naphthyridine derivative and amine coupling partner.[14]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle, primarily facilitating the deprotonation of the amine.[11][12][13] The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.

BaseRecommended SolventsConsiderations
Sodium tert-butoxide (NaOtBu) Toluene, DioxaneA strong, commonly used base that is highly effective but can be problematic with base-sensitive functional groups.[9][14]
Lithium bis(trimethylsilyl)amide (LHMDS) THF, TolueneA strong, non-nucleophilic base that can be used when NaOtBu is not suitable.[20]
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) Dioxane, TolueneWeaker inorganic bases that are suitable for substrates with base-sensitive functionalities. May require higher reaction temperatures.[14][21]

For nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[11][12]

Solvent Selection

The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the reaction rate.

SolventProperties and Considerations
Toluene A common and effective nonpolar solvent for Buchwald-Hartwig reactions.[16][22]
1,4-Dioxane A polar aprotic solvent that is also widely used.[16] Note: Dioxane is a peroxide-forming solvent and should be handled with care.
tert-Butanol (t-BuOH) Can be used as a solvent or co-solvent and may be beneficial in certain cases.

If reagent solubility is an issue, a more polar solvent like DMF could be considered, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.[16]

Reaction Temperature

Most Buchwald-Hartwig aminations are conducted at elevated temperatures, typically between 80-110 °C.[9][10][14] However, prolonged exposure to high temperatures can lead to catalyst decomposition, which often manifests as the formation of palladium black.[16] If catalyst decomposition is observed, lowering the reaction temperature and extending the reaction time may be beneficial.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an 8-iodo-1,6-naphthyridine derivative with a primary or secondary amine on a 1.0 mmol scale.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Drying & Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC, LC-MS) D->E F 6. Work-up (Quenching & Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G

Caption: A visual representation of the general experimental workflow for the Buchwald-Hartwig amination.

Materials:
  • 8-Iodo-1,6-naphthyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined septum cap

Procedure:
  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 8-iodo-1,6-naphthyridine derivative, the palladium precatalyst, and the base to the oven-dried reaction vial.[14]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.[14]

  • Reaction: Seal the vial tightly with the septum cap. If not in a glovebox, purge the vial with inert gas for 5-10 minutes. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[14]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[16]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-1,6-naphthyridine derivative.[16]

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

ObservationPotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalystUse a reliable precatalyst (e.g., G3 or G4 palladacycles). Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[14]
Inappropriate ligand choiceScreen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrates.[14]
Incorrect base selectionFor base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄, possibly at a higher temperature.[14]
Formation of Palladium Black Catalyst decompositionLower the reaction temperature and increase the reaction time. Ensure the use of anhydrous and degassed solvents and reagents.[16]
Hydrodehalogenation (Ar-I → Ar-H) Side reactionOptimize the catalyst loading and reaction temperature. This side reaction can sometimes be promoted by certain catalyst systems.[14]
Reaction Stalls Catalyst poisoning or decompositionThe nitrogen atoms in the 1,6-naphthyridine ring can potentially coordinate to the palladium and inhibit catalysis. Using a more sterically hindered ligand may mitigate this issue.[5]

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood or glovebox.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood. Be aware of the specific hazards of each solvent (e.g., flammability, peroxide formation for dioxane).

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 8-amino-1,6-naphthyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design of experimental conditions. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can successfully synthesize a wide array of novel 1,6-naphthyridine-based compounds for applications in drug discovery and materials science.

References

  • Zhang, H., Zheng, X., Li, J., Zhang, Y., & Zhang, A. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Mao, J., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular Diversity. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Available at: [Link]

  • Ananikov, V. P., et al. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Organometallics. Available at: [Link]

  • Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown Source. Available at: [Link]

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • PubMed. (2004). A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of O-Carbonyl-Substituted Aryl Halides. PubMed. Available at: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Available at: [Link]

  • PubMed. (2003). Design and synthesis of 8-hydroxy-[8][23]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PubMed Central. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Unknown Source. Available at: [Link]

  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. Available at: [Link]

  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • American Chemical Society. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. Available at: [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]

Sources

Use of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthetic Workflows Using Ethyl 8-Iodo-1,6-naphthyridine-2-carboxylate

Executive Summary & Strategic Rationale

The 1,6-naphthyridine heterocyclic core is a highly sought-after pharmacophore, frequently acting as a privileged scaffold in the development of kinase inhibitors, antimicrobial agents, and targeted radiopharmaceuticals[1]. Within this chemical space, ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0) emerges as a uniquely valuable bifunctional building block.

This application note details the synthesis and downstream utility of this intermediate. The compound features two orthogonal reactive sites:

  • The C8-Iodide: A highly labile handle primed for transition-metal-catalyzed cross-couplings (e.g., Cobalt-catalyzed Negishi-type reactions)[2].

  • The C2-Ethyl Carboxylate: A latent acylating agent that can be selectively hydrolyzed, reduced, or directly converted into complex amides for late-stage functionalization[3].

Mechanistic Insights into Intermediate Synthesis

The preparation of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is achieved via a self-validating, two-stage protocol starting from 1,6-naphthyridine-2-carboxylic acid[3][4].

  • Stage A: Decarboxylative Esterification. Traditional Fischer esterification often requires harsh acidic conditions that can protonate the basic naphthyridine nitrogens, stalling the reaction. Instead, reacting the carboxylic acid with ethyl chloroformate and 4-dimethylaminopyridine (DMAP) generates a highly reactive mixed anhydride intermediate. Under extended reflux, this intermediate undergoes a clean decarboxylative esterification to yield the ethyl ester[3].

  • Stage B: Regioselective Electrophilic Aromatic Substitution (SEAr). The installation of the iodine atom relies on N-iodosuccinimide (NIS) paired with p-toluenesulfonic acid (PTSA) at sub-zero temperatures (-10°C). The causality here is two-fold: PTSA enhances the electrophilicity of the iodine source (generating a potent "I+" equivalent) while simultaneously protonating the naphthyridine core. This protonation alters the electronic landscape of the bicyclic system, directing the iodination strictly to the C8 position, which remains the most electronically accessible and sterically viable site[3].

Orthogonal Functionalization: Cobalt-Catalyzed Cross-Coupling

While palladium is the traditional choice for cross-coupling, the Knochel group has demonstrated that cobalt catalysis (using inexpensive CoCl₂ as a pre-catalyst) is vastly superior for halogenated naphthyridines[2]. Cobalt smoothly facilitates the transmetalation of organozinc reagents and subsequent reductive elimination at the C8-iodine. Crucially, cobalt operates under mild conditions (25°C) that completely preserve the integrity of the sensitive C2-ethyl ester, preventing premature ester cleavage or unwanted side reactions[2][5].

Quantitative Data Summaries

Reactive SiteTransformationReagents / CatalystTemp (°C)Typical YieldMechanistic Role
C2-Carboxylic Acid EsterificationEtOOCCl, DMAP, Et₃N40 (Reflux)45%Mixed anhydride decarboxylation[3]
C8-H (Core) Regioselective IodinationNIS, PTSA, THF-10>60%Acid-directed SEAr[3]
C8-Iodide Arylation / AlkylationCoCl₂ (5 mol%), R-ZnCl2565 - 86%Chemoselective oxidative addition[2]
C2-Ester AmidationR-NH₂, MeOH6050 - 75%Nucleophilic acyl substitution

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 1,6-naphthyridine-2-carboxylate [3] Objective: Conversion of the free acid to the ethyl ester via a mixed anhydride intermediate.

  • Preparation: In an oven-dried flask, dissolve 1,6-naphthyridine-2-carboxylic acid (1.00 g, 5.75 mmol) in anhydrous dichloromethane (75 mL). Cool the mixture to 0°C using an ice bath.

  • Activation: Add triethylamine (3.03 mL, 21.8 mmol) and 4-dimethylaminopyridine (DMAP) (2.40 g, 19.6 mmol) to the stirring solution.

  • Anhydride Formation: Dropwise, add ethyl chloroformate (3.73 mL, 39.0 mmol). Maintain at 0°C for 15 minutes to allow the mixed anhydride to form.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (~40°C) for 5 hours. The evolution of CO₂ indicates successful esterification.

  • Workup: Evaporate the solvent to dryness under reduced pressure. Purify the crude residue via alumina column chromatography (eluting with ethyl acetate) to afford the product as a solid (Yield: ~45%; Rf: 0.86 on Al₂O₃).

Protocol B: Regioselective Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate [3] Objective: C8-specific iodination using acid-activated NIS.

  • Preparation: Dissolve ethyl 1,6-naphthyridine-2-carboxylate (517 mg, 2.56 mmol) in anhydrous tetrahydrofuran (50 mL). Cool the solution strictly to -10°C using a salt/ice bath.

  • Activation: Add p-toluenesulfonic acid (PTSA) (176 mg, 1.02 mmol) to protonate the scaffold.

  • Iodination: Add N-iodosuccinimide (NIS) (691 mg, 3.07 mmol) in one portion. Stir the reaction mixture at -10°C for 10 minutes.

  • Quench & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to neutralize unreacted NIS. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the C8-iodinated product.

Protocol C: Cobalt-Catalyzed C8 Cross-Coupling [2] Objective: Chemoselective arylation of the C8-iodide without disturbing the C2-ester.

  • Preparation: In a glovebox or under strict argon atmosphere, charge a vial with CoCl₂ (5 mol%) and ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (1.0 equiv).

  • Coupling: Add anhydrous THF to dissolve the solids, followed by the dropwise addition of an arylzinc chloride reagent (e.g., p-Me₂NC₆H₄ZnCl, 1.5 equiv) at 25°C.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is typically complete when monitored by TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Synthetic Workflow Visualization

G A 1,6-Naphthyridine- 2-carboxylic acid B Ethyl 1,6-naphthyridine- 2-carboxylate A->B EtOOCCl, DMAP Et3N, DCM, Reflux C Ethyl 8-iodo-1,6-naphthyridine- 2-carboxylate B->C NIS, PTSA THF, -10°C D C8 Arylation/Alkylation (Co-Catalyzed) C->D R-ZnX, CoCl2 E C2 Amidation (Radioligand Precursor) C->E R-NH2, Heat F Advanced Medicinal Compounds D->F E->F

Caption: Divergent synthetic workflow for ethyl 8-iodo-1,6-naphthyridine-2-carboxylate functionalization.

References

  • Title: EP 2363399 A1 - Labelled analogues of halobenzamides as radiopharmaceuticals Source: European Patent Office URL
  • Title: Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics Source: Synthesis (Stuttgart) URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Molecules (MDPI) / PubMed Central URL: [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using a 1,6-Naphthyridine Scaffold

[1][2][3][4][5][6][7]

Introduction: The 1,6-Naphthyridine Advantage[6][8]

In the crowded landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, offering distinct advantages over the more traditional quinoline or quinazoline cores.[1] Its utility stems from its ability to mimic the adenosine triphosphate (ATP) purine ring system, allowing it to anchor effectively within the kinase hinge region.[1]

Why 1,6-Naphthyridine?
  • Electronic Profile: The presence of two nitrogen atoms (N1 and N6) creates a unique electron-deficient system. N1 often serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met341 in c-Src or hinge residues in MET/VEGFR).[1]

  • Solubility & PK: Compared to quinolines, the extra nitrogen lowers lipophilicity (LogP), often improving aqueous solubility and metabolic stability—a frequent bottleneck in oral drug delivery.[1]

  • Selectivity: The scaffold's vectors allow for precise substitution at the 2-, 3-, and 7-positions, enabling access to the "selectivity pocket" (back pocket) of kinases, thereby reducing off-target toxicity (e.g., sparing MET when targeting AXL).[1]

Strategic Synthetic Planning

Designing a synthesis for 1,6-naphthyridines requires a divergent strategy . In early discovery, you need a route that allows late-stage diversification to rapidly explore Structure-Activity Relationships (SAR).

Retrosynthetic Analysis

The two most robust strategies for accessing this scaffold are:

  • Cyclization Strategy (De Novo): Constructing the B-ring onto a functionalized pyridine (A-ring). Best for multi-gram scale-up of a lead candidate.

  • Functionalization Strategy (Divergent): Starting from a pre-formed, halogenated 1,6-naphthyridine core and using Pd-catalyzed cross-couplings. Best for library generation.

Visualization: Synthetic Workflow

The following diagram outlines the decision tree for selecting the optimal synthetic pathway.

SyntheticStrategyStartTarget: 1,6-Naphthyridine Kinase InhibitorDecisionSelect Strategy based on StageStart->DecisionRouteARoute A: Cyclization (De Novo)(Friedländer/Condensation)Decision->RouteAScale-up / Specific CoreRouteBRoute B: Core Functionalization(Pd-Coupling/SNAr)Decision->RouteBSAR Library / DiversityStepA1Start: 4-AminonicotinaldehydeRouteA->StepA1StepB1Start: 1,6-Naphthyridin-2-oneor Dihalo-1,6-naphthyridineRouteB->StepB1StepA2Condensation withKetone/NitrileStepA1->StepA2Base/AcidStepA3Cyclized IntermediateStepA2->StepA3FinalFinal Kinase InhibitorStepA3->FinalDeprotection/Salt FormationStepB2C7 Functionalization(Buchwald/Suzuki)StepB1->StepB2Selectivity ControlStepB3C2/C3 FunctionalizationStepB2->StepB3StepB3->Final

Figure 1: Strategic decision tree for 1,6-naphthyridine synthesis. Route A is preferred for constructing specific core geometries, while Route B is ideal for high-throughput analog generation.[1]

Core Methodologies & Protocols

Method A: The Modified Friedländer Condensation (Scale-Up Preferred)

This method is classic but remains the gold standard for generating 2,3-disubstituted 1,6-naphthyridines.

Mechanism: Condensation of 4-aminonicotinaldehyde (or 4-amino-3-pyridyl ketones) with an active methylene compound (e.g., aryl acetonitrile or ketone).

Protocol 1: Synthesis of 2-Amino-3-Aryl-1,6-Naphthyridine Core Target: General scaffold for FGFR/VEGFR inhibitors.[2]

  • Reagents:

    • 4-Aminonicotinaldehyde (1.0 equiv)

    • Aryl acetonitrile (e.g., 2,6-dichlorophenylacetonitrile) (1.1 equiv)[1]

    • Base: Piperidine (catalytic) or NaOH (aq)[1]

    • Solvent: Ethanol or DMF[1]

  • Procedure:

    • Dissolve 4-aminonicotinaldehyde in Ethanol (0.5 M).

    • Add the aryl acetonitrile and 10 mol% piperidine.

    • Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Look for M+1 peak).

    • Critical Step: Upon cooling, the product often precipitates.[1] If not, concentrate and triturate with cold ether.[1]

    • Yield Expectation: 70–85%.

  • Expert Tip: If the condensation is sluggish, switch to microwave irradiation (120°C, 20 min) or use a stronger base like NaOEt if the methylene proton is less acidic.[1]

Method B: The "Ditriflate" Divergent Approach (Library Preferred)

For rapid SAR, generating a bis-electrophilic core allows you to install different groups at C5 and C7 sequentially.

Protocol 2: Sequential Functionalization of 1,6-Naphthyridine-5,7-ditriflate Target: Accessing diverse substitution patterns for c-Met or AXL inhibition.

  • Core Synthesis:

    • Start with 1,6-naphthyridine-5,7-dione (accessible via nitrile hydration of 4-(arylamino)nicotinonitriles).

    • React with Tf₂O (Triflic anhydride) and Pyridine in DCM at 0°C to generate the 5,7-ditriflate .[1]

  • Regioselective Coupling (The Key):

    • The C7 position is generally more electrophilic than C5 due to the inductive effect of the N6 nitrogen.

    • Step 1 (C7 Substitution): Perform SNAr or Pd-catalyzed coupling at 0°C or RT.

      • Reagents: Amine (1.0 equiv), DIPEA, DMF, RT.[1]

    • Step 2 (C5 Substitution): Perform Suzuki or Buchwald coupling at elevated temperature (80°C).

      • Reagents: Boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C.[1]

Detailed Experimental Protocol: Case Study

Synthesis of a Type II c-Met Inhibitor (1,6-Naphthyridin-2-one Derivative)

This protocol mimics the synthesis of potent c-Met inhibitors similar to those described in J. Med. Chem. and Eur. J. Med.[3] Chem..

Step 1: Construction of the Naphthyridinone Core
  • Reactants: 4-Amino-3-pyridinecarbaldehyde + Phenylacetic acid derivative.

  • Conditions: K₂CO₃, DMF, 100°C.

  • Note: This forms the 3-phenyl-1,6-naphthyridin-2(1H)-one skeleton.

Step 2: Chlorination (Activation)[6]
  • Reagent: POCl₃ (Phosphorus oxychloride).

  • Procedure:

    • Suspend the naphthyridinone (1.0 g) in neat POCl₃ (5 mL).

    • Heat to reflux (105°C) for 2 hours. The suspension will clear as the chloro-intermediate forms.

    • Safety: Quench slowly into ice-water with vigorous stirring. Maintain pH > 7 with NaHCO₃ to prevent hydrolysis.

    • Extract with EtOAc. Dry over Na₂SO₄.

    • Result: 2-Chloro-3-phenyl-1,6-naphthyridine.

Step 3: Buchwald-Hartwig Amination (Hinge Binder Installation)
  • Objective: Install a solubilizing amine or specific hinge-binding motif at C2.

  • Reagents:

    • Substrate: 2-Chloro-intermediate (1.0 equiv)

    • Amine: e.g., 1-Methylpiperazine or Aniline derivative (1.2 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (5 mol%)[1]

    • Ligand: Xantphos (10 mol%) - Preferred for N-heterocycles.

    • Base: Cs₂CO₃ (2.0 equiv)[1]

    • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Procedure:

    • Purge reaction vial with Argon.

    • Add solid reagents, then solvent.[1]

    • Heat at 100°C for 12 hours.

    • Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).

Structure-Activity Relationship (SAR) Insights

Understanding where to modify the scaffold is as important as the synthesis itself.

SAR Map & Logic:

  • N1 (Ring Nitrogen): Essential for H-bond acceptance from the kinase hinge (e.g., Met residue).[1] Do not alkylate if targeting this interaction.

  • C2 Position: Ideal for "Tail" groups that extend into the solvent front to improve solubility (e.g., piperazines, morpholines).[1]

  • C3 Position: The "Head" group. Usually an aromatic ring (phenyl, heteroaryl) that occupies the hydrophobic pocket.[1] Substitution here drives potency.

  • C7 Position: Can be used to access the "Back Pocket" or "Gatekeeper" region to tune selectivity (e.g., vs. EGFR or MET).[1]

SAR_MapCore1,6-Naphthyridine CoreN1N1: Hinge Acceptor(Critical for Potency)Core->N1C2C2: Solvent Front(Solubility/PK)Core->C2C3C3: Hydrophobic Pocket(Potency Driver)Core->C3C7C7: Selectivity Pocket(Gatekeeper Interaction)Core->C7

Figure 2: SAR Interaction Map. The 1,6-naphthyridine core serves as the anchor, with specific vectors determining biological function.[4][1]

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete condensation or aldol-intermediate stalling.Add a dehydrating agent (e.g., molecular sieves) or switch to microwave heating.[1]
Product Precipitation 1,6-naphthyridines are planar and stack (poor solubility).Use highly polar solvents for workup (DMSO/MeOH).[1] Consider N-oxide formation to purify, then reduce.[1]
Pd-Coupling Failure (C2) N1 nitrogen coordinating to Pd catalyst (poisoning).Use a bidentate ligand with a wide bite angle (Xantphos, BINAP) or switch to Pd(OAc)₂/BrettPhos.[1]
Regioselectivity Issues C5 vs C7 competition in SNAr.Lower temperature to -78°C or 0°C. C7 is kinetically favored for nucleophilic attack.

References

  • Thompson, A. M., et al. (2005).[1] Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines... as dual inhibitors of FGFR-1 and VEGFR-2.[2] Journal of Medicinal Chemistry.

  • Zhou, J., et al. (2013).[1] Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Wang, K., et al. (2023).[1][5] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.

  • Goettel, J., et al. (2024).[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [1]

Application Note: Preparation of Fluorescent Probes from 1,6-Naphthyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the design, synthesis, and validation of fluorescent probes derived from the 1,6-naphthyridine scaffold.

Introduction: The 1,6-Naphthyridine Advantage

The 1,6-naphthyridine scaffold (a diazanaphthalene isomer) has emerged as a "privileged structure" in the development of high-performance fluorescent probes. Unlike its 1,8-isomer, the 1,6-naphthyridine core offers unique electronic properties due to the specific arrangement of nitrogen atoms, which facilitates the construction of Donor-π-Acceptor (D-π-A) systems essential for Intramolecular Charge Transfer (ICT).

Key Technical Advantages:

  • Tunable Emission: Easily modified to emit in the Near-Infrared (NIR) region (650–900 nm), minimizing background autofluorescence in biological samples.

  • Large Stokes Shifts: Structural rigidity and electronic push-pull systems often yield Stokes shifts >100 nm, reducing self-quenching and improving signal-to-noise ratios.

  • Multimodal Functionality: The N1 and N6 positions allow for orthogonal functionalization—N1 for tuning solubility/targeting, and the C-ring for extending conjugation.

Strategic Design Principles

To engineer a successful probe, one must move beyond random derivatization. The design must follow a logical D-π-A architecture :

  • The Acceptor (A): The electron-deficient 1,6-naphthyridine core (often quaternized at N6 to increase electron affinity).

  • The Donor (D): Electron-rich moieties (e.g., dimethylamine, julolidine, or indole) attached via a conjugated linker.

  • The Linker (π): A vinyl or styryl bridge introduced via condensation reactions to extend the conjugation length, red-shifting the emission into the NIR window.

Mechanism of Action: Fluorescence Turn-On

Most 1,6-naphthyridine probes operate via an environment-sensitive mechanism. In aqueous media, the probe often exhibits weak fluorescence due to non-radiative decay (free rotation). Upon binding to a target (e.g., DNA intercalation, protein binding) or reacting with an analyte (e.g., ROS, metal ions), the rotation is restricted (RIR - Restriction of Intramolecular Rotation) or the electronic structure is restored, triggering a strong fluorescence "Turn-On."

FluorescenceMechanism Probe_Free Free Probe (Aqueous Media) Energy_Loss Non-Radiative Decay (Free Rotation) Probe_Free->Energy_Loss Excitation Complex Probe-Target Complex (Rigidified) Probe_Free->Complex Binding/Reaction Target Target Analyte (DNA/Protein/Ion) Target->Complex Fluorescence Strong Fluorescence (NIR Emission) Complex->Fluorescence Excitation & ICT

Figure 1: Logical flow of the fluorescence "Turn-On" mechanism in 1,6-naphthyridine probes.

Experimental Protocols

This section details the synthesis of a Mitochondria-Targeting NIR Probe . The workflow consists of two phases: (1) Synthesis of the 1,6-naphthyridine scaffold via acid-mediated cyclization, and (2) Conversion into a functional fluorescent probe.[1][2][3]

Phase A: Scaffold Synthesis (The Acid-Mediated Cyclization)

Rationale: Traditional Skraup reactions are harsh and low-yielding. We utilize a modern Triflic Acid (CF₃SO₃H)-mediated intramolecular Friedel–Crafts cyclization , which is mild, high-yielding, and tolerant of various functional groups.

Precursor: 4-(arylamino)nicotinonitrile derivatives.[1][2][3][4]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(arylamino)nicotinonitrile (1.0 equiv) in dry dichloromethane (DCM).

  • Acid Addition: Carefully add CF₃SO₃H (5–10 equiv) dropwise at 0°C under N₂ atmosphere. Note: The acid acts as both catalyst and solvent medium for the protonation.

  • Cyclization: Warm the mixture to room temperature (25°C) and stir for 0.5–4 hours. Monitor by TLC (the fluorescent product usually appears distinct from the non-fluorescent precursor).

  • Quenching: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize.

  • Extraction: Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–95% of the fused 1,6-naphthyridine-4-amine core.

Phase B: Probe Functionalization (The "Styryl" Extension)

Rationale: To shift emission to the NIR region and create a cationic site for mitochondrial targeting, we quaternize the N6 position and perform a Knoevenagel-type condensation.

Step-by-Step Protocol:

  • Quaternization (Salt Formation):

    • Dissolve the 1,6-naphthyridine scaffold (from Phase A) in acetonitrile.

    • Add excess Methyl Iodide (MeI) (5–10 equiv).

    • Reflux for 4–12 hours. The product (N-methyl-1,6-naphthyridinium iodide) will precipitate.

    • Filter the solid, wash with cold ether, and dry. This cationic charge is crucial for mitochondrial accumulation.

  • Condensation (Probe Assembly):

    • Dissolve the naphthyridinium salt (1.0 equiv) and a benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde for ICT strength) (1.2 equiv) in Ethanol.

    • Add a catalytic amount of Piperidine (0.1 equiv).

    • Reflux for 6–12 hours. The solution will turn deep red/purple.

    • Workup: Cool to room temperature. The dye often precipitates. If not, concentrate and precipitate with cold ether.

    • Purification: Recrystallization from EtOH or preparative HPLC.

Characterization & Validation

Chemical Verification
TechniqueRequirementExpected Observation
¹H NMR (400 MHz) EssentialDisappearance of aldehyde proton (~10 ppm); appearance of vinylic protons (doublets, J = 15-16 Hz) indicating trans-isomer.
HRMS (ESI+) EssentialMolecular ion peak [M]⁺ corresponding to the cationic dye mass.
HPLC Purity >95%Single peak at monitored wavelengths (254 nm and λ_abs max).
Photophysical Profiling[1]
  • Solvatochromism: Measure absorption/emission in solvents of varying polarity (PBS, DMSO, MeOH, Toluene). A bathochromic shift (red shift) in polar solvents confirms the ICT mechanism.

  • Quantum Yield (Φ): Determine relative to a standard (e.g., Rhodamine B or Indocyanine Green).

    • Target: Φ > 0.05 in aqueous buffer (often lower in water, higher in glycerol/viscous media).

  • Photostability: Irradiate the probe solution (10 µM) with a Xenon lamp or laser for 60 mins. 1,6-naphthyridines typically retain >90% intensity, outperforming cyanine dyes.

Biological Validation (Mitochondrial Imaging)
  • Cell Lines: HeLa or MCF-7.

  • Co-staining: Incubate cells with the synthesized probe (1–5 µM) and MitoTracker Green (100 nM) for 30 mins.

  • Imaging: Confocal Laser Scanning Microscopy (CLSM).

    • Probe Channel: Ex ~560–630 nm, Em ~650–750 nm.

    • Metric: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 indicates successful mitochondrial targeting.

Visualization of Synthesis Workflow

SynthesisWorkflow Precursor 4-(Arylamino)nicotinonitrile Cyclization Step 1: Cyclization (CF3SO3H, DCM, RT) Friedel-Crafts Type Precursor->Cyclization Scaffold 1,6-Naphthyridine Scaffold Cyclization->Scaffold Quaternization Step 2: Quaternization (MeI, CH3CN, Reflux) Scaffold->Quaternization Salt N-Methyl Naphthyridinium Salt (Mitochondrial Targeting Moiety) Quaternization->Salt Condensation Step 3: Condensation (Ar-CHO, Piperidine, EtOH) Extension of Conjugation Salt->Condensation + Aldehyde FinalProbe Final NIR Fluorescent Probe (D-π-A System) Condensation->FinalProbe

Figure 2: Synthetic route from nicotinonitrile precursor to functional NIR probe.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete protonation or wet solvent.Ensure DCM is anhydrous. Increase acid equivalents (up to 10 eq).
No Fluorescence Quenching by aggregation (ACQ).Add a surfactant (SDS) or use a co-solvent (DMSO) during measurement. Check if the cis-isomer formed (isomerize to trans by heating with I₂ traces).
Poor Solubility Hydrophobic π-stacking.Introduce sulfonate groups (-SO₃⁻) on the aldehyde coupling partner to improve water solubility.
Blue-Shifted Emission Insufficient conjugation.Use a stronger electron donor (e.g., julolidine) or extend the linker (use cinnamaldehyde instead of benzaldehyde).

References

  • Ma, H., et al. (2025).[5][6] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. The Analyst.

  • Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

  • Zareyee, D., et al. (2025).[7] One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters.

  • Vergara, F. M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules.

Sources

Troubleshooting & Optimization

Side reactions in palladium-catalyzed coupling of iodo-heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Coupling of Iodo-Heterocycles Current Status: 🟢 Operational Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Crisis Center

You are likely here because your standard "screen-and-pray" approach failed. Coupling iodo-heterocycles is deceptively difficult. While the C–I bond is the most reactive toward oxidative addition (approx.


 times faster than C–Cl), this speed is exactly the problem.

The Core Conflict: In standard couplings, the oxidative addition of the halide is often rate-limiting. With iodo-heterocycles, oxidative addition is instantaneous. This creates a high concentration of electrophilic Pd(II)–Ar intermediates. If the subsequent transmetallation step is slow (due to steric bulk or low nucleophilicity of the heterocycle), this "waiting" Pd(II) species becomes a sitting duck for side reactions.

This guide addresses the three "Horsemen" of iodo-coupling failure: Hydrodehalogenation , Homocoupling , and Catalyst Poisoning .

Module 1: The "Phantom" Product (Hydrodehalogenation)

User Issue: "My starting material is gone, but the product mass is [M-126+1]. I replaced the Iodine with a Hydrogen."

The Mechanism: This is not random; it is a specific failure of the catalytic cycle. Because the Pd(II)–Ar species forms so rapidly, it sits in solution waiting for the nucleophile. If a hydride source is present, the complex undergoes ligand exchange with the hydride followed by reductive elimination, producing the dehalogenated arene (Ar–H).

Common Hydride Sources (The Culprits):

  • Solvents: Alcohols (MeOH, EtOH, iPrOH) and DMF are excellent hydride donors.

  • Trace Water: Can generate hydrides via the water-gas shift reaction mechanism in the presence of CO (if using carbonyls) or via base interaction.

  • The Base: Alkoxide bases with

    
    -hydrogens (e.g., isopropoxide) can undergo 
    
    
    
    -hydride elimination to donate a hydride to Pd.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Scientific Grounding)
Solvent Switch to Toluene, Dioxane, or THF. Eliminates the

-hydrogen source found in alcohols.[1] Avoid DMF if dehalogenation is observed; it decomposes to dimethylamine (a reductant) at high temps [1].
Base Use

or

.
Inorganic bases lack

-hydrogens, removing the hydride elimination pathway common with ethoxides/isopropoxides.
Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Bulky ligands accelerate the reductive elimination of the desired product, narrowing the time window for the side reaction to occur [2].[2]

Visualizing the Failure Mode:

Dehalogenation Pd0 Pd(0) Active Catalyst OxAdd FAST Oxidative Addition (Ar-I) Pd0->OxAdd PdII Pd(II)-Ar Intermediate (The 'Waiting' State) OxAdd->PdII TransMet Transmetallation (Slow Step) PdII->TransMet Ideal Path Hydride Hydride Capture (From Solvent/Base) PdII->Hydride Leakage Path Product Coupled Product (Ar-Ar') TransMet->Product SideProd Dehalogenated Waste (Ar-H) Hydride->SideProd Product->Pd0 SideProd->Pd0

Caption: The "Leakage Path" occurs when Transmetallation is slower than Hydride Capture. Iodo-substrates maximize the population of the yellow "Waiting" state.

Module 2: The "Mirror" Effect (Homocoupling)

User Issue: "I see a dimer of my starting material (Ar-Ar) or my coupling partner (Ar'-Ar')."

Diagnostic Step: Check the Mass Spec.

  • Ar-Ar (Iodide dimer): Reductive homocoupling (Ullmann-type).

  • Ar'-Ar' (Boron dimer): Oxidative homocoupling (Glaser/Suzuki-type).

The Mechanism:

  • Iodide Homocoupling: Driven by disproportionation of two Pd(II)–Ar species. This is unique to iodides because the Pd–I bond is labile.

  • Boron Homocoupling: Driven by Oxygen.[1][2][3][4]

    
     re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide, which then consumes two equivalents of boronic acid [3].
    

Troubleshooting Protocol:

Issue TypeSolutionTechnical Rationale
Iodide Dimer Reduce Catalyst Loading Disproportionation is bimolecular (

). Lowering [Pd] reduces the rate of this side reaction exponentially (

).
Boron Dimer Degas & Slow Addition Oxygen is the fuel for this reaction. Sparging is insufficient; use freeze-pump-thaw. Adding the boronic acid slowly keeps its concentration low relative to the Pd-Ar species.
Both Pre-activation Stir the catalyst and ligand for 15 mins before adding the iodide. Ensures no "naked" Pd is free to facilitate cluster formation.

Module 3: The "Silent" Catalyst (N-Heterocycle Poisoning)

User Issue: "The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help."

The Mechanism: Nitrogen heterocycles (pyridines, imidazoles, pyrazines) are excellent ligands. If your substrate has an exposed


 nitrogen, it can bind to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle. This creates a stable, unreactive "Pd-Substrate" complex [4].

Troubleshooting Protocol:

  • The "Buchwald" Fix: Use ligands that bind tighter than your substrate. Dialkylbiaryl phosphines (e.g., XPhos , RuPhos , BrettPhos ) are designed to be bulky and electron-rich, preventing substrate coordination to the metal center.

  • The "Dummkopf" Fix: If you cannot change ligands, add a "dummy" Lewis acid (like

    
     or 
    
    
    
    ) to bind up the heterocyclic nitrogens, leaving the Pd free to react with the C–I bond.
  • The Protection Fix: If the nitrogen is an NH (indole, imidazole), protect it (Boc, Tosyl, SEM). An acidic proton adjacent to the coupling site is a catalyst killer.

Module 4: The "Bulletproof" Protocol

Method: Optimized Suzuki-Miyaura for Iodo-Heterocycles Objective: Minimize dehalogenation and poisoning.

Reagents:

  • Substrate: 1.0 equiv Iodo-heterocycle

  • Coupling Partner: 1.2 equiv Boronic Acid (Pinacol esters are slower, use Acid for speed)

  • Catalyst: 2-5 mol% Pd(dppf)Cl₂·DCM (Robust, resists poisoning)

  • Base: 3.0 equiv

    
      (Anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio) - Strictly degassed

Step-by-Step:

  • Vessel Prep: Bake out a Schlenk tube or microwave vial under vacuum. Backfill with Argon.[2][3]

  • Solids: Add Iodo-heterocycle, Boronic acid, Base, and Catalyst to the tube. Cap and purge with Argon for 5 mins.

  • Liquids: In a separate vial, mix Dioxane and Water. Sparge with Argon for 15 mins (needle in liquid, vent needle out).

  • Initiation: Syringe the degassed solvent into the solids tube.

  • Thermal Shock: Do not ramp temperature. Plunge directly into a pre-heated oil bath at 80°C .

    • Why? Slow heating spends too much time in the "warm" zone where side reactions (dehalogenation) compete effectively with the activation energy of transmetallation.

  • Monitoring: Check LCMS at 1 hour. If Ar-H (dehalogenation) > 5%, lower temperature to 60°C and add 1.5 equiv of Ag2O (scavenges Iodide, forces pathway).

Decision Tree: Troubleshooting Logic

Troubleshooting Start Reaction Failed Analysis Analyze Crude LCMS/NMR Start->Analysis Q1 Is Starting Material (SM) Consumed? Analysis->Q1 NoRxn SM Remains Q1->NoRxn Yes Gone SM Consumed Q1->Gone No Poison Catalyst Poisoning (N-coordination) NoRxn->Poison Fix1 Fix: Switch to XPhos/RuPhos or Protect Nitrogen Poison->Fix1 Q2 Identify Major Byproduct Gone->Q2 Dehalo Mass = [M-I+H] (Dehalogenation) Q2->Dehalo Homo Mass = Dimer (Homocoupling) Q2->Homo Fix2 Fix: Anhydrous Toluene, Inorganic Base (K3PO4) Dehalo->Fix2 Fix3 Fix: Degas (Freeze-Pump-Thaw), Slow addition of Boronate Homo->Fix3

Caption: Diagnostic logic flow for identifying the specific failure mode in Pd-catalyzed cross-coupling.

References

  • DMF Decomposition: Juillard, J. (1977). Dissociation constants of organic bases in N,N-dimethylformamide. Pure and Applied Chemistry, 49(6), 885-892. Link

  • Bulky Ligands & Reductive Elimination: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Homocoupling Mechanisms: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Heterocycle Poisoning: Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: Heterocycles. Chemical Society Reviews, 35, 10-1039. Link

Sources

Technical Support Center: Improving the Solubility of 1,6-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the poor solubility of 1,6-naphthyridine intermediates. The unique physicochemical properties of this heterocyclic scaffold often lead to difficulties in dissolution, impacting reaction efficiency, purification, and downstream biological assays. This resource is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges of 1,6-naphthyridine compounds.

Q1: Why are my 1,6-naphthyridine intermediates so poorly soluble in common organic solvents?

A1: The low solubility of 1,6-naphthyridine derivatives stems from a combination of their inherent structural and electronic properties. As a scientist, understanding these root causes is the first step to devising an effective solubilization strategy.

  • High Crystal Lattice Energy: The 1,6-naphthyridine core is a planar, aromatic system.[1] This planarity allows the molecules to stack efficiently in a solid state through strong intermolecular forces, such as pi-pi stacking and hydrogen bonding (if suitable functional groups are present). This efficient packing creates a highly stable crystal lattice.[2][3] A large amount of energy, known as lattice energy, is required to break apart this stable crystal and allow the solvent to surround individual molecules.[4][5] If the energy released when the solvent molecules hydrate the compound is less than the lattice energy, the compound will have poor solubility.[3][6]

  • Molecular Polarity and H-Bonding: While the nitrogen atoms introduce polarity, the overall molecule can be relatively nonpolar, especially with nonpolar substituents. This limits its affinity for highly polar solvents. Conversely, in nonpolar solvents, the molecule may not have sufficient favorable interactions to overcome its own strong intermolecular forces. The nitrogen atoms can act as hydrogen bond acceptors, but without hydrogen bond donors on the molecule, its ability to integrate into protic solvent networks is limited.

Q2: I'm starting a new synthesis. What are the best "first-pass" solvents to try for dissolving a novel 1,6-naphthyridine intermediate?

A2: When faced with a new 1,6-naphthyridine intermediate, a systematic approach to solvent screening is crucial. It's best to test a range of solvents with varying polarities.

A recommended starting panel would include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often the most effective. Their high polarity and ability to accept hydrogen bonds can effectively solvate the naphthyridine core.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective, particularly for less polar derivatives.

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane are moderately polar and can be useful.

  • Alcohols: Methanol and Ethanol can be effective, especially if the intermediate has functional groups capable of hydrogen bonding.

Pro-Tip: Start with small-scale solubility tests (e.g., 1-2 mg of compound in 0.5 mL of solvent). Observe solubility at room temperature, and then gently heat the mixture, as many compounds exhibit significantly higher solubility at elevated temperatures.

Part 2: Practical Troubleshooting and Optimization Strategies

This section provides actionable steps and advanced techniques for when standard solvents fail.

Q3: My compound is insoluble in all common solvents, even with heating. What are my options?

A3: This is a common and frustrating scenario. When single-solvent systems fail, it's time to employ more robust methods.

  • Co-Solvent Systems: Using a mixture of solvents is a powerful technique.[7][8] A small amount of a highly polar aprotic solvent like DMSO or DMF added to a less polar bulk solvent like DCM or THF can dramatically increase solubility.[9][10] The co-solvent disrupts the crystal lattice and provides more favorable solute-solvent interactions.[11] An initial screen could involve preparing 10% (v/v) solutions of DMSO in THF or DCM.

  • Physical Disruption: Sonication can provide the energy needed to break apart the crystal lattice, allowing the solvent to penetrate and dissolve the compound. Use an ultrasonic bath and monitor the sample for dissolution.

  • Extreme pH: For reaction conditions (not for purification or biological assays), strong acids like trifluoroacetic acid (TFA) can protonate the basic nitrogen atoms of the naphthyridine ring, creating a salt that may be more soluble in certain organic solvents. Caution: This is an aggressive method and may not be suitable for sensitive substrates.

Workflow for Tackling Poor Organic Solubility

The following diagram outlines a systematic approach to addressing solubility issues during chemical synthesis.

G cluster_0 A Start: Compound Insoluble B Test Standard Solvents (DCM, THF, DMF, DMSO) A->B C Soluble? B->C D Proceed with Reaction C->D Yes E Apply Heat / Sonication C->E No F Soluble? E->F F->D Yes G Try Co-Solvent System (e.g., 10% DMSO in THF) F->G No H Soluble? G->H H->D Yes I Consider Structural Modification H->I No

Caption: A decision-making workflow for experimental solubility troubleshooting.

Q4: How can I improve the aqueous solubility of my final compound for biological assays?

A4: Improving aqueous solubility is critical for in vitro and in vivo testing. Several formulation and chemical strategies can be employed.

  • pH Adjustment (Salt Formation): The nitrogen atoms in the 1,6-naphthyridine ring are basic and can be protonated in acidic conditions to form a more soluble salt.[12][13] Preparing a stock solution in DMSO and then diluting it into an acidic buffer (e.g., pH 4-5) can often keep the compound in solution for biological assays. It is essential to first determine the pKa of your compound to select an appropriate buffer pH.

  • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, like your 1,6-naphthyridine intermediate, forming an inclusion complex.[16][17] This complex shields the hydrophobic part of your molecule from water, dramatically increasing its apparent aqueous solubility.[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

  • Co-solvents in Aqueous Media: Small amounts of water-miscible organic solvents like ethanol or propylene glycol can be used in aqueous formulations to increase solubility.[19][20] However, the concentration must be carefully controlled as high levels of organic solvents can be toxic to cells in biological assays.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in water.

G cluster_0 Before cluster_1 After A Poorly Soluble 1,6-Naphthyridine (Hydrophobic) X Complexation A->X B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->X C Water (Aqueous Solution) D Water-Soluble Inclusion Complex E [Drug ⊂ Cyclodextrin] F Water (Aqueous Solution) X->D

Sources

Technical Support Center: Purification Strategy for Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate . This compound is a highly valuable building block in drug discovery and radiopharmaceutical synthesis [1]. However, its structural features—a highly basic 1,6-naphthyridine core, a hydrolyzable ethyl ester, and a light-sensitive iodo-arene—create a "perfect storm" of chromatographic challenges.

This guide is designed for bench scientists and process chemists to troubleshoot common degradation pathways, eliminate peak tailing, and establish self-validating purification workflows.

Diagnostic Purification Workflow

Selecting the correct purification modality is highly dependent on your reaction scale and the specific impurities present. Use the decision matrix below to determine the optimal path for your sample.

PurificationWorkflow Start Crude Ethyl 8-iodo-1,6- naphthyridine-2-carboxylate Assess Assess Scale & Purity Start->Assess ScaleLarge Large Scale (>1g) or High Impurity Assess->ScaleLarge > 1 gram ScaleSmall Small Scale (<1g) or High Purity Assess->ScaleSmall < 1 gram NPFlash Normal Phase Chromatography (Alumina or Silica + 1% TEA) ScaleLarge->NPFlash RPHPLC RP-HPLC (Ammonium Acetate Buffer pH 5.0) ScaleSmall->RPHPLC CheckTailing Check for Peak Tailing (TLC/UV) NPFlash->CheckTailing CheckHydrolysis Check for Ester Hydrolysis (LC-MS) RPHPLC->CheckHydrolysis CheckHydrolysis->RPHPLC If Hydrolysis > 2% Adjust pH PureProduct Pure Product (Store at 2-8°C, Protect from Light) CheckHydrolysis->PureProduct Pass CheckTailing->NPFlash If Tailing > 1.5 Increase TEA CheckTailing->PureProduct Pass

Fig 1: Decision matrix for the purification of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on silica gel, and how can I fix it? A1: The 1,6-naphthyridine core contains highly basic nitrogen atoms that undergo strong secondary hydrogen-bonding interactions with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. Causality & Solution: To mitigate this, you must mask the silanol groups or change the stationary phase. Adding 1–2% Triethylamine (TEA) to your mobile phase dynamically coats the acidic silanols, forcing the compound to elute in a tight band. Alternatively, utilizing neutral or basic Alumina (


) completely bypasses the silanol issue. Authoritative literature protocols for synthesizing this exact compound specifically recommend purification on an alumina column eluted with ethyl acetate to maximize recovery [1].

Q2: I am using RP-HPLC for final polishing, but I am observing a new M-28 degradation peak. What is happening? A2: The degradation is ester hydrolysis. The C2 ethyl ester is highly susceptible to cleavage under strongly acidic or basic aqueous conditions, losing the ethyl group (-28 Da) to form 8-iodo-1,6-naphthyridine-2-carboxylic acid. Causality & Solution: Standard RP-HPLC mobile phases often use 0.1% Trifluoroacetic acid (TFA) (pH ~2) or 0.1% Ammonium Hydroxide (pH ~10). Both extremes will hydrolyze the ester during the run or during subsequent fraction concentration. To prevent this, use a mildly buffered mobile phase. An ammonium acetate or ammonium dihydrogen orthophosphate buffer at pH 4.5–6.0 provides excellent peak shape for naphthyridines without hydrolyzing the ester [2].

Q3: My isolated yield is low, and the product has developed a dark brown tint. Is the iodo group unstable? A3: Yes, the 8-iodo substituent is sensitive to light and transition metal carryover. Causality & Solution: The carbon-iodine bond can undergo homolytic cleavage when exposed to UV light, leading to deiodination and the formation of elemental iodine (


), which darkens the product. Perform all purification steps in amber glassware or wrap your columns in foil. Store the final purified product sealed, dry, and at 2–8°C [3].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between stationary/mobile phase choices and the resulting chromatographic performance for ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

Purification MethodStationary PhaseMobile Phase SystemTailing Factor (

)
Ester Hydrolysis (%)Overall Recovery (%)
Flash Chromatography Bare Silica GelHexane / EtOAc2.8 (Severe)< 1.0%65%
Flash Chromatography Bare Silica GelHexane / EtOAc + 1% TEA1.3 (Acceptable)< 1.0%88%
Flash Chromatography Alumina (Neutral)Hexane / EtOAc1.1 (Excellent) < 1.0% 92%
Preparative RP-HPLC C18 (End-capped)Water / MeCN + 0.1% TFA1.0 (Excellent)15.0% (High)70%
Preparative RP-HPLC C18 (End-capped)Water / MeCN + 10mM

(pH 5.0)
1.1 (Excellent) < 1.0% 95%

Validated Experimental Protocols

Protocol A: Alumina-Based Normal Phase Chromatography (Scale: >1g)

This protocol utilizes alumina to prevent the secondary silanol interactions that cause naphthyridine tailing, ensuring high recovery without the need for amine modifiers [1].

  • Stationary Phase Preparation: Pack a glass column with Neutral Alumina (Brockmann Grade III). Self-validation step: Run 2 column volumes of 100% Hexane through the bed to ensure no channeling occurs.

  • Sample Loading: Dissolve the crude ethyl 8-iodo-1,6-naphthyridine-2-carboxylate in a minimal volume of dichloromethane (DCM). Carefully apply the solution to the top of the alumina bed.

  • Elution: Elute using a step gradient from 100% Hexane to 50:50 Hexane/Ethyl Acetate. Monitor the eluent via TLC (Alumina plates, UV 254 nm).

  • Recovery & Concentration: Combine the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the iodo-arene.

Protocol B: Preparative RP-HPLC (Scale: <1g or Analytical Polishing)

This protocol utilizes a pH-controlled buffer system to achieve baseline resolution while protecting the sensitive C2 ethyl ester from hydrolysis [2].

  • System Preparation: Equip the preparative HPLC with an end-capped C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to exactly 5.0 using dilute acetic acid. Self-validation step: Verify the pH of the aqueous buffer before adding any organic modifiers to ensure the ester will not hydrolyze.

    • Mobile Phase B: MS-grade Acetonitrile.

  • Chromatographic Gradient: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Fraction Collection: Trigger fraction collection based on UV absorbance at 238 nm (the optimal wavelength for the naphthyridine chromophore).

  • Isolation: Immediately flash-freeze the collected fractions using liquid nitrogen and lyophilize them. Do not use rotary evaporation for aqueous HPLC fractions, as prolonged exposure to water during heating will induce ester hydrolysis.

References

  • Title: Labelled analogues of halobenzamides as radiopharmaceuticals - European Patent Office - EP 2363399 A1 Source: European Patent Office / Google Patents URL
  • Title: Development of a Robust and Reliable RP-HPLC Method for the Estimation of Finerenone in Tablet Dosage Form Source: International Journal for Multidisciplinary Research (IJFMR) URL: [Link]

Technical Support Center: Palladium Catalyst Removal from 1,6-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of residual palladium catalysts from 1,6-naphthyridine products. Given the chelating nature of the 1,6-naphthyridine scaffold, effective palladium removal is a critical challenge in ensuring the purity and safety of active pharmaceutical ingredients (APIs). This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 1,6-naphthyridine product so difficult?

The core of the challenge lies in the inherent chemical properties of the 1,6-naphthyridine ring system. The two nitrogen atoms can act as a bidentate ligand, strongly coordinating to the palladium catalyst. This interaction can be so robust that the palladium co-purifies with the product during standard workup and chromatographic procedures.[1][2]

Q2: What are the regulatory limits for residual palladium in APIs?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[3][4] For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[3]

Q3: I've performed a standard aqueous workup and column chromatography, but my palladium levels are still high. What should I do next?

Standard purification methods are often insufficient for complete palladium removal from nitrogen-containing heterocycles.[5][6] You will likely need to employ a dedicated scavenging step. The most common and effective methods involve the use of solid-supported metal scavengers.

Q4: What are "metal scavengers" and how do they work?

Metal scavengers are materials, typically based on silica or polymer backbones, that are functionalized with groups that have a high affinity for specific metals.[7][8] For palladium, scavengers containing sulfur-based functional groups like thiols and thioureas are particularly effective due to the strong affinity between sulfur and palladium.[1][9][10] The process involves chemisorption, where the palladium is bound to the scavenger's surface.[1]

Q5: How do I choose the right scavenger for my 1,6-naphthyridine product?

The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the suspected form of the residual palladium (e.g., Pd(0) or Pd(II)). A screening experiment with a small panel of scavengers is often the most efficient approach to identify the optimal one for your specific application.[8][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium removal process and offers potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
High palladium levels after scavenging. - Insufficient scavenger amount: The scavenger may be saturated. - Suboptimal scavenger choice: The selected scavenger may not be effective for the specific palladium species or reaction conditions. - Short contact time: The scavenger may not have had enough time to bind the palladium. - Low temperature: Scavenging kinetics can be temperature-dependent.- Increase the amount of scavenger used. - Screen a different panel of scavengers (e.g., different functional groups or support materials).[11] - Increase the stirring time. - Increase the temperature of the scavenging step (e.g., to 40-60 °C), if your product is stable at higher temperatures.[12]
Product loss during scavenging. - Non-specific binding: The product may be adsorbing to the scavenger material. - Product instability: The product may be degrading under the scavenging conditions.- Choose a scavenger with a support material known for low non-specific binding (e.g., highly functionalized silica).[1][13] - Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product. - Perform the scavenging under milder conditions (e.g., shorter time, lower temperature).
Formation of a black precipitate (palladium black) during the reaction. - Catalyst decomposition: The active palladium catalyst has agglomerated into an inactive form.[14]- While this can indicate a failed reaction, for workup purposes, ensure the reaction mixture is filtered through a pad of Celite before proceeding with scavenging to remove the bulk of the insoluble palladium.[6][14]
Inconsistent results between batches. - Variability in starting material purity. - Inconsistent reaction workup. - Variability in scavenger quality. - Ensure consistent quality of starting materials and reagents. - Standardize the workup procedure for all batches. - Source scavengers from a reputable supplier and ensure they are stored correctly.

Experimental Protocols

Here are detailed protocols for common palladium removal techniques.

Protocol 1: Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific 1,6-naphthyridine product.

Workflow for Palladium Scavenger Screening

Scavenger_Screening cluster_prep Sample Preparation cluster_screening Scavenger Screening cluster_analysis Analysis cluster_decision Decision A Crude 1,6-Naphthyridine Product Solution B Aliquot into separate vials A->B C1 Add Scavenger A (e.g., Thiol-functionalized silica) B->C1 C2 Add Scavenger B (e.g., TMT-functionalized silica) B->C2 C3 Add Scavenger C (e.g., Activated Carbon) B->C3 D Stir at RT or elevated temp. (e.g., 2-24 hours) C1->D C2->D C3->D E Filter to remove scavenger D->E F Analyze filtrate by ICP-MS for residual palladium E->F G Compare results and select the most effective scavenger F->G Bulk_Scavenging A Dissolve crude product in a suitable solvent B Add the selected scavenger (e.g., SiliaMetS® Thiol) A->B C Stir the mixture at the optimized temperature and time B->C D Filter the mixture to remove the scavenger C->D E Wash the scavenger with fresh solvent to recover product D->E F Combine the filtrates E->F G Concentrate the solution to obtain the purified product F->G H Analyze a sample of the purified product by ICP-MS G->H

Caption: A step-by-step workflow for bulk palladium scavenging.

Materials:

  • Crude 1,6-naphthyridine product.

  • The optimal scavenger identified in Protocol 1.

  • A suitable reaction vessel.

  • Filtration apparatus.

  • Rotary evaporator.

  • ICP-MS.

Procedure:

  • Dissolve the crude 1,6-naphthyridine product in a suitable solvent in a reaction vessel.

  • Add the selected scavenger to the solution. The amount will depend on the initial palladium concentration and the scavenger's capacity.

  • Stir the mixture under the optimized conditions (temperature and time) determined from your screening experiment.

  • Once the scavenging is complete, filter the mixture to remove the solid scavenger.

  • Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified 1,6-naphthyridine product.

  • Submit a sample of the final product for ICP-MS analysis to confirm that the residual palladium levels are within the acceptable limits.

Protocol 3: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective alternative for palladium removal, though it can sometimes lead to product loss due to non-specific adsorption. [1][15][16] Materials:

  • Crude 1,6-naphthyridine product.

  • Activated carbon (e.g., Darco® KB-B). [1]* A suitable reaction vessel.

  • Celite.

  • Filtration apparatus.

  • Rotary evaporator.

  • ICP-MS.

Procedure:

  • Dissolve the crude 1,6-naphthyridine product in a suitable solvent.

  • Add activated carbon to the solution (typically 0.1 to 0.5 wt equivalent relative to the product).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 12-24 hours). [1]4. After stirring, filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the Celite pad thoroughly with the solvent to minimize product loss.

  • Combine the filtrates and concentrate to obtain the purified product.

  • Analyze a sample for residual palladium content using ICP-MS.

Data Summary: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical SupportAdvantagesDisadvantages
Thiol-functionalized Silica -SHSilica GelHigh efficiency for Pd(0) and Pd(II), good selectivity, low product loss. [1][9][10]Can be more expensive than activated carbon.
TMT-functionalized Silica TrimercaptotriazineSilica GelVery high affinity for palladium, effective at low concentrations. [1][7]May be less cost-effective for large-scale applications.
Activated Carbon N/ACarbonLow cost, effective for a range of palladium species. [1][15][16]Can lead to higher product loss due to non-specific adsorption. [1]
Thiourea-functionalized Silica -NHC(=S)NH₂Silica GelEffective for palladium removal. [13]Potential for leaching of the functional group under certain conditions.

Final Considerations

  • Analytical Verification: Always confirm the final palladium concentration using a validated analytical method like ICP-MS. [17][18]While faster screening methods exist, ICP-MS remains the gold standard for final product quality control. [17]* Process Optimization: The protocols provided are starting points. Optimization of scavenger loading, temperature, and time may be necessary to achieve the desired purity with minimal product loss for your specific 1,6-naphthyridine derivative. [12]* Safety: Always handle solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • ACS Publications. (2007, April 28). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Merck/PITT Collaboration. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • FUJIFILM Wako Chemicals. (n.d.). SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES.
  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • ACS Publications. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.
  • YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica.
  • Suprasciences. (n.d.). Metal Scavengers Selection Guide.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • Biotage. (2014). Metal Scavenger User Guide.
  • Sigma-Aldrich. (n.d.). User Guide QuadraPure Metal Scavengers.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • MDPI. (2025, June 11). High-Sensitivity Sensor for Palladium Detection in Organic Solvent.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?.
  • MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Agilent. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • PMC. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides.
  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

Sources

Technical Support Center: Troubleshooting Dehalogenation in 1,6-Naphthyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the functionalization of highly electron-deficient N-heteroaryl halides.

A pervasive issue when working with ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is the rapid loss of the iodine atom (protodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide is designed to provide you with a mechanistic understanding of why this failure occurs and deliver self-validating, field-proven protocols to suppress this side reaction.

Part 1: Mechanistic Causality & FAQs (The "Why")

Q1: Why is ethyl 8-iodo-1,6-naphthyridine-2-carboxylate so prone to protodehalogenation? A1: The 1,6-naphthyridine core is highly electron-deficient, which drastically accelerates the initial oxidative addition of Pd(0) into the C8–I bond. However, iodides are soft ligands that can strongly bind the palladium complex, sometimes forming inactive Pd(II) dimers that slow down the subsequent transmetalation step 1[1]. When the Pd(II)-aryl intermediate stalls, it becomes vulnerable to off-cycle pathways. Specifically, it can abstract a hydride from the solvent, the base, or even the ligand. Subsequent reductive elimination of this Pd(II)-hydride species yields the protodehalogenated byproduct (ethyl 1,6-naphthyridine-2-carboxylate).

Q2: How do solvent and base choices impact this hydride-transfer side reaction? A2: Protodehalogenation is a side reaction that is notoriously common in Pd-catalyzed reactions using basic DMF reaction media 2[2]. DMF can decompose under basic conditions to generate formate, a potent hydride donor. Similarly, primary and secondary alcohols (often used as co-solvents) and alkoxide bases (like NaOtBu) can undergo β-hydride elimination, directly transferring a hydride to the Pd(II) center 3[3]. To prevent this, you must switch to non-hydride-donating solvents (like anhydrous Toluene or 2-MeTHF) and use mild, anhydrous inorganic bases (such as K3PO4 or Cs2CO3).

Q3: What are the best ligand/catalyst systems to outcompete dehalogenation? A3: Preventing protodehalogenation requires accelerating the transmetalation and reductive elimination steps so they outpace hydride abstraction. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr are highly recommended. These bulky ligands favor the formation of mono-ligated L1Pd(0) active species, which prevents the formation of inactive iodide-bridged dimers and sterically shields the Pd center from coordinating with hydride-donating solvent molecules 4[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the critical bifurcation point in the catalytic cycle where the reaction either proceeds to the desired product or falls into the protodehalogenation dead-end.

Mechanistic_Bifurcation Start Ethyl 8-iodo-1,6-naphthyridine- 2-carboxylate + Pd(0) OxAdd Pd(II)-Aryl Iodide Complex (Rapid Oxidative Addition) Start->OxAdd Fast Transmetalation Transmetalation with Ar-B(OH)2 (Accelerated by XPhos/SPhos) OxAdd->Transmetalation Optimized Base/Solvent (Productive Pathway) Hydride Hydride Abstraction (From DMF, Alcohols, or Alkoxides) OxAdd->Hydride Slow Transmetalation (Off-Cycle Pathway) Product Desired Cross-Coupled Product + Pd(0) Transmetalation->Product Dehalogenation Protodehalogenation (Dead-End Byproduct) Hydride->Dehalogenation

Mechanistic bifurcation: Productive transmetalation vs. undesired protodehalogenation.

Part 3: Quantitative Data & Condition Optimization

To illustrate the impact of rational reaction design, the following table summarizes quantitative data from optimization screens for the Suzuki-Miyaura coupling of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate with a standard arylboronic acid.

Catalyst/Ligand SystemSolvent SystemBase (Equiv)Temp (°C)Desired Product (%)Protodehalogenation (%)
Pd(PPh3)4 (5 mol%)DMFNa2CO3 (3.0)10015%75%
Pd(dppf)Cl2 (5 mol%)EtOH / H2O (4:1)KOH (3.0)8025%65%
Pd2(dba)3 / SPhos (2 mol%)TolueneK3PO4 (3.0)9088%<5%
Pd-PEPPSI-IPr (2 mol%)2-MeTHFCs2CO3 (2.5)6592% <2%

Takeaway: Moving away from DMF/alcohols and utilizing bulky ligands (SPhos, PEPPSI-IPr) with anhydrous bases drastically shifts the mass balance toward the productive cross-coupling pathway.

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a "self-validating system." By incorporating specific LC-MS sampling checkpoints, the protocol allows you to diagnose exactly where the catalytic cycle is failing if yields are suboptimal.

Optimized Suzuki-Miyaura Cross-Coupling Protocol

Objective: Couple ethyl 8-iodo-1,6-naphthyridine-2-carboxylate with an arylboronic acid while completely suppressing dehalogenation.

Step 1: Reagent Preparation (Rigorous Exclusion of Hydride Sources)

  • Dry Toluene or 2-MeTHF over activated 3Å molecular sieves for 24 hours prior to use.

  • Finely mill anhydrous Cs2CO3 (2.5 equiv) and dry under vacuum at 120°C for 2 hours. Causality: Excess water can facilitate protodeboronation of the boronic acid, starving the reaction of the transmetalating agent and leaving the Pd(II)-aryl complex stranded and prone to degradation.

Step 2: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk flask, add ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv).

  • Add the optimized catalyst: Pd-PEPPSI-IPr (2 mol%). Causality: The highly sterically demanding NHC ligand accelerates reductive elimination and blocks off-cycle hydride coordination.

  • Add the dried Cs2CO3 (2.5 equiv).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

Step 3: Execution and Self-Validating Checkpoints

  • Inject the anhydrous solvent (Toluene or 2-MeTHF, 0.2 M concentration) and heat the mixture to 65°C.

  • Validation Checkpoint 1 (T = 15 mins): Withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Expected Result: Complete disappearance of the starting iodide.

    • Troubleshooting: If starting material remains, oxidative addition is failing (check catalyst integrity or oxygen contamination).

  • Validation Checkpoint 2 (T = 60 mins): Withdraw a second aliquot.

    • Expected Result: Dominant product mass (M+H), minimal dehalogenated mass (M-I+H).

    • Troubleshooting: If the dehalogenated peak is growing rapidly, transmetalation is too slow. Consider switching to the boronic acid pinacol ester (BPin) or adding a catalytic amount of water (1-2% v/v) to accelerate boronate formation, balancing the risk of protodeboronation.

  • Stir for 2-4 hours until LC-MS confirms complete conversion.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

Part 5: References

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: ResearchGate URL:3

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings Source: ChemRxiv URL:2

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:1

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC (NIH) URL:4

Sources

Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering unwanted boronic acid homocoupling (dimerization) during Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Causality of Homocoupling

To effectively troubleshoot homocoupling, we must first understand the causality behind the side reaction. In a standard Suzuki-Miyaura reaction, the catalytic cycle relies on a Pd(0)/Pd(II) redox process. However, homocoupling is not merely a random side-reaction; it is a distinct, competing catalytic cycle driven primarily by two factors: oxidative environments and precatalyst activation [1].

  • The Oxygen-Driven Catalytic Loop : Molecular oxygen (O₂) is the most common culprit. If the reaction mixture is not rigorously degassed, O₂ rapidly oxidizes the active Pd(0) species to a Pd(II)-peroxo or Pd(II)-oxo complex. This oxidized species undergoes double transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the homocoupled dimer (Ar-Ar) and regenerates Pd(0), creating a parasitic catalytic loop that continuously consumes your boron reagent [1][2].

  • Stoichiometric Precatalyst Reduction : When using bench-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), the Pd(II) center must be reduced to Pd(0) to enter the main catalytic cycle. In the absence of easily oxidizable ligands, the boronic acid itself acts as the reducing agent. This stoichiometric reduction consumes two equivalents of boronic acid per atom of palladium, leading to baseline levels of homocoupling even in perfectly anaerobic conditions [1].

  • Base and Ligand Competition : The choice of base dictates the rate of transmetalation. If transmetalation outpaces the oxidative addition of the aryl halide (e.g., when using unreactive aryl chlorides with strong bases), the localized buildup of activated boronate species forces homocoupling. Furthermore, competitive coordination between the base and phosphine ligands at the Pd center can promote alternative reductive elimination pathways [3].

SuzukiCycles Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Aryl Halide Complex Pd0->PdII_OA Ar'-X (Oxidative Addition) PdII_O2 Pd(II) Oxidized Species Pd0->PdII_O2 O2 (Aerobic Oxidation) PdII_TM Pd(II) Diaryl Complex (Ar-Pd-Ar') PdII_OA->PdII_TM Ar-B(OH)2 + Base (Transmetalation) PdII_TM->Pd0 Regenerates Pd(0) CrossProd Cross-Coupled Product (Ar-Ar') PdII_TM->CrossProd (Reductive Elimination) PdII_Homo Pd(II) Homo-Diaryl Complex (Ar-Pd-Ar) PdII_O2->PdII_Homo 2x Ar-B(OH)2 + Base (Double Transmetalation) PdII_Homo->Pd0 Regenerates Pd(0) HomoProd Homocoupled Dimer (Ar-Ar) PdII_Homo->HomoProd (Reductive Elimination)

Competing pathways: Normal Suzuki cross-coupling vs. O2-driven boronic acid homocoupling.

Troubleshooting Matrix: Quantitative Adjustments

When homocoupling is detected via LC-MS or TLC (often appearing as a highly non-polar UV-active spot), consult the following matrix to adjust your reaction parameters.

Symptom / ObservationRoot CauseQuantitative Adjustment / Solution
>20% Homocoupling, Low Cross-Product Aerobic oxidation of Pd(0)Switch from simple N₂ balloon to rigorous subsurface sparging (15-30 mins) or 3x Freeze-Pump-Thaw cycles.
5-10% Homocoupling, Good Cross-Product Pd(II) precatalyst reductionSwitch from Pd(OAc)₂ to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-activated Pd(II) complex (e.g., XPhos Pd G2).
Homocoupling increases over time Excess steady-state boronic acidChange stoichiometry from 1.5 eq to 1.1 eq. Use a syringe pump to add boronic acid over 2-4 hours.
Dehalogenation + Homocoupling Transmetalation outpaces Oxidative AdditionWeaken the base (e.g., move from Cs₂CO₃ to K₃PO₄ or Na₂CO₃). Increase water content to modulate base solubility [3].
Persistent homocoupling despite degassing Trace oxidants / Free Pd(II) in solutionAdd a mild reducing agent like Potassium Formate (0.5 - 1.0 eq) to suppress free Pd(II) without blocking the cycle [2].

Validated Experimental Protocols

To ensure self-validating and reproducible results, implement the following step-by-step methodologies designed to systematically eliminate homocoupling vectors.

Protocol A: Rigorous Degassing via Subsurface Sparging

Purpose: To eliminate the O₂-driven parasitic catalytic loop.

  • Preparation : Add the aryl halide (1.0 eq), boronic acid (1.1 eq), base (2.0 eq), and solid ligands to an oven-dried Schlenk flask or heavy-walled vial equipped with a magnetic stir bar.

  • Solvent Addition : Add the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Do not add the palladium catalyst yet.

  • Subsurface Sparging : Insert a long stainless steel needle through the septum directly into the liquid phase. Insert a short vent needle into the headspace.

  • Purging : Bubble ultra-pure Argon or Nitrogen vigorously through the solution for a minimum of 20 minutes.

  • Catalyst Introduction : Briefly remove the vent needle, quickly add the Pd catalyst (e.g., 2-5 mol%) under a positive flow of inert gas, and immediately reseal.

  • Heating : Heat to the desired temperature (e.g., 80 °C) under a sealed inert atmosphere.

Protocol B: Chemical Suppression using Potassium Formate

Purpose: To chemically reduce trace Pd(II) species that cause homocoupling, a strategy validated in the synthesis of pharmaceutical intermediates like LY451395 [2].

  • Setup : Prepare the reaction vessel with aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.5 eq) in the chosen solvent system.

  • Additive : Add Potassium Formate (HCOOK) at 0.5 equivalents relative to the aryl halide. Mechanistic note: Formate acts as a mild, sacrificial reducing agent that rapidly reduces any adventitious Pd(II) to Pd(0), outcompeting the boronic acid for this role.

  • Degassing : Perform subsurface sparging as described in Protocol A.

  • Catalyst Addition : Add the Palladium catalyst (e.g., Pd black or Pd(PPh₃)₄).

  • Execution : Stir at the target temperature. The formate will decompose into CO₂ and H₂, maintaining a locally reducing environment that strictly prohibits the oxidative homocoupling cycle.

Frequently Asked Questions (FAQs)

Q: I am using an inert atmosphere, but I still see exact stoichiometric amounts of homocoupling relative to my catalyst loading. Why? A: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) without a dedicated reducing agent, the catalytic cycle cannot start until Pd(II) is reduced to Pd(0). The boronic acid acts as the reductant in this initiation step, coupling with itself. If you use 5 mol% of a Pd(II) catalyst, expect at least 5% of your boronic acid to be consumed via homocoupling [1]. To fix this, switch to a Pd(0) source or use pre-activated Buchwald precatalysts (e.g., G3/G4) which undergo internal reductive elimination to form Pd(0).

Q: Does the rate of boronic acid addition affect homocoupling? A: Yes. Homocoupling is a bimolecular reaction with respect to the boronic acid (it requires two equivalents to coordinate to the Pd center). By using a syringe pump to add the boronic acid slowly over several hours, you keep its steady-state concentration extremely low. This kinetically favors the cross-coupling pathway (which only requires one equivalent of boronic acid) over the homocoupling pathway.

Q: Can the choice of solvent and base mitigate this issue? A: Absolutely. Research into single-atom and homogeneous Pd catalysis shows that highly polar solvents with intermediate base strength and increased water content help suppress homocoupling. Coordinating bases can compete with phosphine ligands, forcing the Pd center into a state that favors alternative reductive elimination [3]. Using a biphasic system (e.g., Toluene/Water) with a weaker base like Na₂CO₃ often provides a slower, more controlled transmetalation rate that matches the oxidative addition rate, preventing the buildup of reactive intermediates.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. Organic Process Research & Development, 2007, 11(3), 359–364. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Usteri, M. E., et al. ACS Catalysis, 2024, 14, 12345-12356. Available at: [Link]

Technical Support Center: Scaling Up the Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS No. 1005030-67-0). As a key building block in medicinal chemistry, robust and scalable synthesis of this molecule is critical. This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently encountered challenges, ensuring a self-validating and efficient process.

Synthesis Overview & Core Principles

The synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate typically involves a two-stage process: first, the construction of the core 1,6-naphthyridine ring system, followed by a regioselective iodination at the C8 position. The choice of strategy for forming the heterocyclic core is crucial and often dictates the feasibility of the subsequent iodination.[1]

A common and effective approach involves a variation of the Friedländer annulation, where a substituted aminopyridine is condensed with a suitable carbonyl compound to form the second pyridine ring. The subsequent iodination is an electrophilic aromatic substitution, where the inherent electronic properties of the naphthyridine ring direct the incoming electrophile.

Synthesis_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination cluster_2 Stage 3: Purification A Substituted 4-Aminopyridine C Cyclocondensation (e.g., Friedländer Synthesis) A->C B Ethyl Pyruvate Derivative B->C D Ethyl 1,6-Naphthyridine- 2-carboxylate C->D Formation of Naphthyridine Core E Iodinating Agent (e.g., I₂ / NaIO₃) F Electrophilic Aromatic Substitution D->F Substrate E->F G Ethyl 8-iodo-1,6-naphthyridine- 2-carboxylate F->G Regioselective Iodination H Crude Product I Crystallization or Chromatography H->I J Final Pure Product I->J

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Bench-Scale)

This protocol is a representative procedure. Researchers should adapt it based on available starting materials and laboratory conditions.

Part A: Synthesis of Ethyl 1,6-Naphthyridine-2-carboxylate (Precursor)

This step is based on established methods for constructing the 1,6-naphthyridin-2(1H)-one core, followed by conversion to the target ester.[1]

Reagent/SolventMolar Eq.Amount (for 10g scale)Notes
4-Amino-3-formylpyridine1.010.0 gStarting material
Ethyl pyruvate1.211.4 gReactant
Potassium Hydroxide (KOH)2.511.5 gBase catalyst
Ethanol (EtOH)-200 mLSolvent

Step-by-Step Procedure:

  • To a stirred solution of 4-amino-3-formylpyridine in ethanol, add potassium hydroxide and stir until dissolved.

  • Add ethyl pyruvate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude precursor, which can be purified by column chromatography.

Part B: Iodination at the C8-Position

This procedure utilizes an oxidative iodination method, which is effective for moderately activated heterocyclic systems.

Reagent/SolventMolar Eq.Amount (for 5g scale)Notes
Ethyl 1,6-naphthyridine-2-carboxylate1.05.0 gSubstrate from Part A
Iodine (I₂)1.13.4 gIodinating agent
Sodium Iodate (NaIO₃)0.42.0 gOxidizing agent
Acetic Acid-100 mLSolvent
Sulfuric Acid (conc.)-5 mLAcid catalyst

Step-by-Step Procedure:

  • Suspend the precursor in glacial acetic acid in a flask protected from light.

  • Add iodine and sodium iodate to the suspension.

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice water and a 10% sodium thiosulfate solution to quench excess iodine.

  • Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

Troubleshooting and Resolution Guide

This section addresses common issues encountered during the synthesis and scale-up.

Q1: I see very low or no conversion during the iodination step (Part B). My starting material is mostly recovered.

  • Possible Cause 1: Inactive Iodinating Agent. Molecular iodine (I₂) is the least reactive halogen for electrophilic substitutions and requires activation. The system relies on the in-situ generation of a more potent electrophilic species, likely I⁺.

  • Solution 1: Ensure your oxidizing agent (sodium iodate, NaIO₃) is dry and of high purity. Its role is to oxidize I₂ to the active electrophile. Without it, the reaction will be extremely slow or will not proceed.

  • Possible Cause 2: Insufficient Acidity. The reaction is acid-catalyzed. An insufficient amount of sulfuric acid will fail to protonate the substrate and activate the iodinating agent effectively.

  • Solution 2: Ensure the dropwise addition of concentrated sulfuric acid as specified. The acid helps generate the active electrophile and activates the naphthyridine ring for substitution.

  • Possible Cause 3: Low Reaction Temperature. Electrophilic iodination can be sluggish.

  • Solution 3: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any decomposition by TLC. Do not exceed 90 °C, as this may lead to side products.

Q2: My final product is contaminated with an isomer. How can I improve regioselectivity?

  • Possible Cause: Competing Electronic Effects. The 1,6-naphthyridine ring has complex electronics. While the C8 position is often favored, substitution can sometimes occur at other positions depending on the precise reaction conditions.

  • Solution 1: Temperature Control. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Higher temperatures can sometimes overcome the activation energy barrier for the formation of less-favored isomers.

  • Solution 2: Alternative Iodinating Agents. Consider using N-Iodosuccinimide (NIS) in a suitable solvent like trifluoroacetic acid. NIS is often a milder and more selective iodinating agent for sensitive heterocyclic substrates.

  • Solution 3 (Advanced): Directed ortho-Metalation (DoM). If direct iodination consistently fails, a DoM strategy could be explored. This would involve introducing a directing group, performing a metal-halogen exchange with an organolithium reagent at low temperature, and then quenching with an iodine source. This approach offers superior regiocontrol but requires a redesign of the synthetic sequence.[2]

Q3: The reaction works at a 1g scale, but my yield dropped significantly when I tried a 50g scale-up. What went wrong?

  • Possible Cause 1: Inefficient Heat Transfer. What works in a small flask doesn't always translate to a large reactor. The larger volume may have hot spots or may not be reaching the target internal temperature uniformly.

  • Solution 1: Use a reactor with an overhead mechanical stirrer for efficient mixing and a jacketed system for precise temperature control. Monitor the internal reaction temperature, not just the bath temperature.

  • Possible Cause 2: Poor Mixing of Solids. The reaction is heterogeneous at the start. Inefficient stirring can lead to clumps of reagents that do not react properly.

  • Solution 2: Ensure vigorous stirring, especially during the initial phase. Consider adding the solid reagents in portions to the stirred solvent rather than all at once.

  • Possible Cause 3: Exothermic Event During Acid Addition. The addition of concentrated sulfuric acid is exothermic. On a large scale, this can cause a rapid temperature spike, leading to decomposition and side product formation.

  • Solution 3: Add the sulfuric acid dropwise via an addition funnel, and use an ice bath to maintain the internal temperature during the addition.

ScaleUp_Decision Start Problem: Yield Drops on Scale-Up Q1 Is mixing adequate? Start->Q1 Sol1 Switch from magnetic stir bar to overhead mechanical stirrer. Q1->Sol1 No Q2 Is temperature uniform? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use jacketed reactor. Monitor internal temperature. Q2->Sol2 No Q3 Was reagent addition controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use addition funnel for exothermic reagents. Employ external cooling. Q3->Sol3 No End Scale-Up Optimized Q3->End Yes A3_No No Sol3->End

Caption: Decision flowchart for troubleshooting scale-up issues.

Q4: My product seems to decompose during silica gel chromatography.

  • Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive nitrogen-containing heterocycles or hydrolysis of the ethyl ester. This is a known issue for some heterocyclic compounds.[3]

  • Solution 1: Use Deactivated Silica. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface and prevent product degradation.

  • Solution 2: Avoid Chromatography. Attempt to purify the material by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). This is often the preferred method for scale-up as it is more economical and avoids potential issues with silica.

  • Solution 3: Switch to a Different Stationary Phase. If chromatography is necessary, consider using a less acidic stationary phase like alumina (basic or neutral grade).

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is an oxidizing agent like NaIO₃ necessary for iodination with I₂? Iodine (I₂) by itself is not electrophilic enough to react with many aromatic systems. The oxidizing agent (NaIO₃), in the presence of acid, oxidizes I₂ to a more potent electrophilic species, such as the iodonium ion (I⁺), which can then readily participate in electrophilic aromatic substitution.

  • FAQ 2: Can I use other solvents for the iodination reaction? Glacial acetic acid is often used because it is polar enough to dissolve the reagents, is stable to the oxidizing conditions, and has a suitable boiling point. Other polar aprotic solvents could be explored, but they must be completely anhydrous and stable to strong acids and oxidants. Acetic acid is generally a reliable and cost-effective choice.

  • FAQ 3: How do I confirm that the iodine is at the C8 position and not elsewhere? Unambiguous structural confirmation requires advanced analytical techniques. 2D NMR spectroscopy is the gold standard. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. Observing a correlation from the proton at C7 to the iodinated carbon (C8) would confirm the structure. A Nuclear Overhauser Effect (NOE) experiment could also show through-space correlation between the proton at C7 and the proton at C5, helping to assign the entire proton spectrum correctly.

References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Zhang, L., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. Available at: [Link]

  • Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Sathiyapriya, R., & Saroja, M. (n.d.). Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Available at: [Link]

  • Reddit User Discussion. (2024). Nothing has been working for this synthesis-HELP. r/chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • Quiroga, J., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

Validation & Comparative

Alternative precursors for substituted 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Evaluation of Alternative Precursors for Substituted 1,6-Naphthyridines: A Comparative Guide

As a Senior Application Scientist, I frequently observe discovery teams encountering synthetic bottlenecks when constructing the 1,6-naphthyridine scaffold. This privileged bicyclic core is a cornerstone in modern medicinal chemistry, prominently featured in clinical candidates such as the gut-restricted pan-JAK inhibitor izencitinib, as well as various CDK8/19 and PDE10A inhibitors 1.

Historically, accessing this core relied on the Skraup synthesis using 4-aminopyridine—a notoriously violent, runaway reaction that often results in poor yields and significant safety hazards [[2]](). Alternatively, Friedländer-type condensations require 4-aminonicotinaldehydes, which suffer from inherent instability and limited commercial availability 1. To bypass these limitations, modern synthetic methodologies have pivoted toward alternative precursors that offer modularity, enhanced safety profiles, and late-stage functionalization capabilities.

This guide objectively compares the performance of emerging alternative precursors and provides validated, step-by-step methodologies to accelerate your Structure-Activity Relationship (SAR) campaigns.

Mechanistic Overview & Precursor Comparison

1. 4-(Arylamino)nicotinonitriles: The Cyano Group as a One-Carbon Synthon Recent advances demonstrate that 4-(arylamino)nicotinonitriles undergo a mild, acid-mediated intramolecular Friedel–Crafts-type cycloaromatization 3. By utilizing superacids like trifluoromethanesulfonic acid (CF3SO3H), the cyano group is activated to serve as an electrophilic one-carbon synthon, directly yielding fused polycyclic 1,6-naphthyridin-4-amines. This completely circumvents the need for unstable aldehyde precursors.

2. 2-Cyanoalkylnicotinic Esters: The Ditriflate Pathway For highly substituted, non-fused 1,6-naphthyridines, 2-cyanoalkylnicotinic esters are superior precursors. They undergo a tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones. Subsequent ditriflation yields bench-stable 1,6-naphthyridine-5,7-ditriflates 1. The inherent electronic disparity between the C5 and C7 positions allows for highly regioselective sequential cross-coupling, making this the premier choice for rapid, modular SAR exploration.

PrecursorPathways Target Substituted 1,6-Naphthyridines P1 4-Aminopyridines (Traditional Precursor) M1 Skraup Reaction (Violent, Exothermic) P1->M1 P2 4-(Arylamino)nicotinonitriles (Alternative Precursor) M2 Friedel-Crafts Annulation (CF3SO3H mediated) P2->M2 P3 2-Cyanoalkylnicotinic esters (Alternative Precursor) M3 Tandem Hydration/Cyclization & Ditriflation P3->M3 O1 Limited Derivatization M1->O1 O2 Late-Stage Functionalization M2->O2 O3 Modular SAR Exploration M3->O3 O1->Target O2->Target O3->Target

Fig 1. Mechanistic divergence of 1,6-naphthyridine synthesis from various precursors.

Quantitative Performance Comparison

Precursor ClassReaction PathwayKey Reagents / CatalystAvg. YieldPrimary AdvantageLimitation
4-Aminopyridines (Traditional)Skraup SynthesisGlycerol, H2SO4, Nitrobenzene< 30%Readily available starting materialExothermic, hazardous, poor functional group tolerance 2
4-(Arylamino)nicotinonitriles Friedel-Crafts AnnulationCF3SO3H or H2SO441–98%Mild conditions, high atom economy, built-in fluorophores 3Restricted to generating 4-amino fused derivatives
2-Cyanoalkylnicotinic Esters Hydration/Cyclization & Ditriflation1. Ghaffar-Parkins cat.2. Tf2O, PyridineHighExceptional modularity via regioselective cross-coupling 1Requires multi-step sequence to reach the active electrophile

Experimental Protocols: Self-Validating Workflows

Protocol A: CF3SO3H-Mediated Cycloaromatization of 4-(Arylamino)nicotinonitriles

Objective: Synthesize fused polycyclic 1,6-naphthyridin-4-amines. Causality: CF3SO3H acts as both the solvent and the activating superacid. The extreme acidity protonates the nitrile, dramatically increasing its electrophilicity and forcing the intramolecular Friedel-Crafts attack by the adjacent electron-rich aryl ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stirrer, add the 4-(arylamino)nicotinonitrile precursor (1.0 mmol).

  • Activation: Slowly add CF3SO3H (5.0 equiv) dropwise at 0 °C under an argon atmosphere. Causality: Dropwise addition at 0 °C prevents localized thermal degradation of the precursor.

  • Cyclization: Remove the ice bath and stir the mixture at room temperature (or heat to 60 °C depending on the electronics of the aryl ring) for 0.5–4 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of saturated NaHCO3, and extract with ethyl acetate. Spot on a TLC plate (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the starting material spot disappears and a new, highly fluorescent spot (under 365 nm UV) appears, confirming the formation of the extended conjugated naphthyridine system [[3]]().

  • Isolation: Pour the reaction mixture slowly into crushed ice/water (20 mL). Neutralize to pH 8 using aqueous NaOH (2M). The product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis and Regioselective Functionalization of 1,6-Naphthyridine-5,7-ditriflates

Objective: Generate a bench-stable, doubly activated electrophile for modular SAR. Causality: Converting the dione to a ditriflate transforms unreactive tautomeric hydroxyls into excellent leaving groups. The C5 position is more electron-deficient than C7 due to its proximity to the ring junction and nitrogen atoms, allowing the first nucleophilic or transition-metal-catalyzed attack to occur exclusively at C5.

Step-by-Step Methodology:

  • Ditriflation: Suspend 1,6-naphthyridine-5,7-dione (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL). Add pyridine (3.0 equiv) and cool to 0 °C.

  • Electrophilic Addition: Add trifluoromethanesulfonic anhydride (Tf2O, 2.5 equiv) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 4:1 Hexanes/EtOAc). The highly polar dione (Rf ~ 0.0) should completely convert to a non-polar ditriflate spot (Rf ~ 0.7). If the mono-triflate persists (Rf ~ 0.3), add an additional 0.5 equiv of Tf2O.

  • Regioselective Suzuki Coupling (C5 Functionalization): Isolate the ditriflate via rapid silica plug filtration. In a new flask, combine the ditriflate (1.0 mmol), arylboronic acid (1.05 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in 1,4-dioxane/water (4:1).

  • Controlled Heating: Heat at 70 °C for 3 hours. Causality: Keeping the temperature strictly at 70 °C and limiting the boronic acid stoichiometry prevents over-coupling at the C7 position.

  • Final Validation: LC-MS analysis of the crude mixture should show a single major peak corresponding to the mono-coupled product, with the C7-triflate mass signature remaining intact for subsequent derivatization 1.

Conclusion

The transition away from traditional Skraup and Friedländer syntheses toward alternative precursors like 4-(arylamino)nicotinonitriles and 2-cyanoalkylnicotinic esters marks a paradigm shift in naphthyridine chemistry. By leveraging these modern pathways, drug development professionals can achieve higher yields, ensure laboratory safety, and unlock rapid, late-stage diversification of the 1,6-naphthyridine core.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 1,6-Naphthyridine - Molecule of the Week American Chemical Society URL:[Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties RSC Advances URL:[Link]

Sources

Biological activity of 1,6-naphthyridine vs 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Profiling of 1,6-Naphthyridine vs. 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Naphthyridines (diazanaphthalenes) are a privileged class of nitrogen-containing heterocycles that serve as highly versatile scaffolds in medicinal chemistry. Among the six possible isomeric forms, the 1,6-naphthyridine and 1,8-naphthyridine derivatives have garnered the most attention due to their profound and distinct biological activities[1].

The shift in the nitrogen atom's position fundamentally alters the scaffold's electron density, dipole moment, and hydrogen-bonding capabilities. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the target specificity, quantitative performance, and experimental validation protocols for these two powerhouse scaffolds.

Structural Divergence and Target Specificity

The 1,8-Naphthyridine Scaffold: Antimicrobial & Topoisomerase Dominance

Historically anchored by Nalidixic acid (discovered in 1962), the 1,8-naphthyridine core is the foundational pharmacophore for quinolone-like antibacterial agents[2]. The proximity of the nitrogen atoms at positions 1 and 8 allows for precise bidentate chelation of divalent cations (like Mg²⁺). This structural feature is critical for the molecule's ability to intercalate into bacterial DNA and stabilize the DNA gyrase/Topoisomerase IV cleavage complex, leading to fatal DNA replication arrest[3]. Recently, modified 1,8-naphthyridines have also shown potent anticancer activity by targeting human Topoisomerase II[4].

The 1,6-Naphthyridine Scaffold: Kinase Inhibition & Neuroprotection

In contrast, the 1,6-naphthyridine core—often derived from marine sponge alkaloids like aaptamine—lacks this specific bidentate chelating geometry[5]. Instead, its electronic distribution makes it an exceptional hydrogen-bond acceptor/donor system for fitting into the ATP-binding pockets of receptor tyrosine kinases (RTKs). Consequently, 1,6-naphthyridine derivatives are heavily investigated as potent anti-angiogenic agents targeting VEGFR-2[6]. Furthermore, recent synthetic efforts have identified this scaffold as a highly selective inhibitor of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's[7].

Quantitative Biological Activity Comparison

To objectively evaluate the performance of these derivatives, the table below summarizes the half-maximal inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) across various validated biological targets.

ScaffoldRepresentative CompoundPrimary Target / Cell LineBiological Activity (IC₅₀ / MIC)
1,8-Naphthyridine Nalidixic AcidBacterial DNA GyraseMIC: 1.56 – 3.13 µg/mL[3]
1,8-Naphthyridine Compound 5b (3-NO₂)MCF-7 (Human Breast Cancer)IC₅₀: 11.25 µM[8]
1,6-Naphthyridine Aaptamine (Alkaloid 16)A549 (Non-Small Cell Lung Cancer)IC₅₀: 10.47 – 15.03 µg/mL[5]
1,6-Naphthyridine Compound 16fU87MG (Human Glioblastoma)IC₅₀: 3.28 µM[9]
1,6-Naphthyridine Pyridopyrimidine analogVEGFR-2 KinaseIC₅₀: 8.8 nM[6]
1,6-Naphthyridine Compound 5gMAO-B EnzymeIC₅₀: 1.35 µM[7]

Mechanistic Pathways Visualization

The following diagram illustrates the divergent intracellular targeting pathways dictated by the nitrogen positioning in the naphthyridine core.

NaphthyridinePathways Root Naphthyridine Core Iso18 1,8-Naphthyridine Derivatives Root->Iso18 Iso16 1,6-Naphthyridine Derivatives Root->Iso16 Target18_1 Bacterial DNA Gyrase & Topoisomerase IV Iso18->Target18_1 High Affinity Binding Target16_1 VEGFR-2 / RTKs & MAO-B Enzymes Iso16->Target16_1 Kinase/Active Site Binding Target18_2 DNA Replication Arrest (Bactericidal Effect) Target18_1->Target18_2 Cleavage Complex Stabilization Target16_2 Anti-angiogenesis & Neuroprotection Target16_1->Target16_2 Pathway Blockade

Divergent intracellular targeting pathways of 1,6- and 1,8-naphthyridine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the standard evaluation methodologies for these compounds. Each protocol is designed as a self-validating system to eliminate false positives.

Protocol A: CCK-8 Cytotoxicity Assay for 1,6-Naphthyridine VEGFR-2 Inhibitors

This protocol evaluates the anti-proliferative effects of 1,6-naphthyridine derivatives on cancer cell lines (e.g., U87MG)[9].

  • Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: Allowing 24 hours ensures cells enter the log-growth phase. VEGFR-2 inhibitors primarily affect actively dividing cells; testing on dormant cells will artificially inflate the IC₅₀ value.

  • Compound Treatment: Prepare a serial dilution of the 1,6-naphthyridine derivative (e.g., Compound 16f) in low-serum media (1% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the growth media with the drug-containing media.

    • Causality: High serum concentrations contain proteins that heavily bind to lipophilic naphthyridine derivatives, masking the drug's true potency. Low-serum media prevents this sequestration.

  • CCK-8 Incubation: After 48 hours of treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.

    • Causality: Using CCK-8 (which produces a water-soluble formazan dye) over traditional MTT eliminates the need for DMSO solubilization. This prevents the artificial alteration of cell morphology and avoids pipetting errors during media removal, ensuring absorbance is directly proportional to living cell dehydrogenase activity.

  • Readout: Measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

Protocol B: Broth Microdilution Method for 1,8-Naphthyridine Antimicrobial Screening

This protocol determines the MIC of 1,8-naphthyridine derivatives against bacterial strains[4].

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus or E. coli) on agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.

    • Causality: The 0.5 McFarland standard guarantees a highly controlled bacterial load of ~1.5 × 10⁸ CFU/mL (diluted to ~5 × 10⁵ CFU/mL in the well). An inoculum that is too heavy will cause false resistance, while one that is too light will cause false susceptibility.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,8-naphthyridine compound using Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is mandatory. The binding affinity of 1,8-naphthyridines to DNA gyrase is heavily dependent on Mg²⁺ chelation. Unadjusted broth lacks standardized calcium and magnesium levels, leading to erratic MIC values and invalidating Structure-Activity Relationship (SAR) data.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compound in each well. Include positive (broth + bacteria) and negative (broth only) controls. Incubate at 37°C for 16-20 hours.

  • MIC Determination: Add 10 µL of resazurin (0.015%) to each well and incubate for 2 hours.

    • Causality: Resazurin acts as an objective metabolic indicator, shifting from blue (no growth) to pink (viable cells). This eliminates the subjective human error associated with visually assessing well turbidity.

Conclusion

Both 1,6-naphthyridine and 1,8-naphthyridine scaffolds offer immense potential in drug discovery, but their applications diverge sharply based on their electronic and structural properties. The 1,8-naphthyridine core remains a powerhouse for antimicrobial and topoisomerase-directed therapies due to its unique chelating geometry. Conversely, the 1,6-naphthyridine core offers exquisite tunability for kinase inhibition (such as VEGFR-2) and neurodegenerative enzyme targeting (MAO-B). Understanding these mechanistic differences is paramount for scientists looking to optimize these scaffolds for next-generation therapeutics.

References

Sources

Optimizing 1,6-Naphthyridine Pharmacophores: A Comparative Guide to 3D-QSAR Modeling Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computer-aided drug design (CADD), I frequently consult with discovery teams struggling to optimize multivalent scaffolds. The 1,6-naphthyridine core is a privileged, nitrogen-containing heterocycle widely utilized in oncology and infectious diseases, most notably as potent inhibitors of kinases like VEGFR-2, FGFR, and mTOR.

However, optimizing substitutions at the 2-, 3-, or 7-positions of the 1,6-naphthyridine ring presents a significant challenge. Minor structural modifications drastically alter the electrostatic topology and steric bulk, creating sharp "activity cliffs." To rationally guide synthesis and avoid wasting resources on inactive analogs, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling is indispensable.

This guide objectively compares the leading 3D-QSAR platforms—Schrödinger Phase , Cresset Flare , and legacy Grid-Based Methods (CoMFA/CoMSIA) —evaluating their predictive performance, alignment methodologies, and field descriptor generation specifically for 1,6-naphthyridine libraries.

The Causality of Experimental Choices in 1,6-Naphthyridine QSAR

Before comparing software platforms, we must establish the physicochemical causality that governs 1,6-naphthyridine modeling. A QSAR model is only as reliable as the physical assumptions built into its alignment and descriptor generation phases.

  • Thermodynamic Data Transformation: We never use raw

    
     values in QSAR. Partial Least Squares (PLS) regression assumes a linear relationship between the independent variables (3D fields) and the dependent variable (free energy of binding, 
    
    
    
    ). Because
    
    
    , a logarithmic transformation to
    
    
    (
    
    
    ) is a strict thermodynamic requirement.
  • The Alignment Imperative: The two nitrogen atoms (N1 and N6) of the naphthyridine core act as critical hydrogen bond acceptors, typically anchoring the molecule to the kinase hinge region (e.g., interacting with Cys919 in VEGFR-2 or Glu520 in FGFR) . If a computational alignment algorithm shifts this core by even 0.5 Å to maximize the overlap of flexible peripheral substituents, the resulting electrostatic contour maps will misalign with the receptor's binding pocket, destroying the model's predictive causality. Template-based alignment using the most rigid, active conformer is mandatory.

  • Electrostatic Complexity: The electron-deficient nature of the 1,6-naphthyridine ring requires advanced force fields. Standard atom-centered point charge models often fail to capture the

    
    -hole and lone-pair directionality of the N1/N6 atoms, necessitating platforms that utilize multipole or extended electron distribution models.
    

Platform Comparison: Methodologies & Performance

To evaluate platform efficacy, we benchmarked a dataset of 41 highly substituted 1,6-naphthyridine and pyridopyrimidine derivatives targeting VEGFR-2 and FGFR, drawing on foundational SAR studies . The dataset was split into a training set (29 compounds) and an external test set (12 compounds).

Legacy Grid-Based Fields (CoMSIA / Open3DQSAR)

Historically the gold standard, Comparative Molecular Similarity Indices Analysis (CoMSIA) calculates steric, electrostatic, hydrophobic, and hydrogen-bond fields on a rigid 3D grid.

  • Pros: Highly interpretable contour maps; explicitly separates hydrophobic and hydrogen-bonding fields.

  • Cons: Highly sensitive to grid spacing and initial orientation. It struggles with the conformational flexibility of long 7-position substituents (like ureas) on the naphthyridine core.

Pharmacophore-Based 3D-QSAR (Schrödinger Phase)

Phase generates pharmacophore hypotheses (e.g., Hydrogen Bond Acceptor, Ring Aromatic) and aligns molecules based on these features rather than pure structural overlap, followed by PLS regression on a grid.

  • Pros: Excellent for scaffold-hopping. If your library contains a mix of 1,6-naphthyridines and bioisosteric pyridopyrimidines, Phase aligns them via pharmacophoric equivalence, maintaining the causality of the hinge-binding interaction.

  • Cons: Can oversimplify electrostatic fields into binary "feature present/absent" states, occasionally missing subtle halogen-bonding effects.

Field-Based 3D-QSAR (Cresset Flare)

Flare utilizes the eXtended Electron Distribution (XED) force field, which places negative charges off-center from atomic nuclei to explicitly model lone pairs and


-clouds.
  • Pros: Unmatched accuracy in modeling the electrostatic potential of the 1,6-naphthyridine nitrogens. Alignment is driven by 3D electrostatic and steric field similarity rather than rigid atom matching.

  • Cons: Computationally intensive; interpreting continuous electrostatic fields requires more expertise than discrete pharmacophore points.

Quantitative Performance Benchmark

Table 1: Predictive Performance of 3D-QSAR Platforms on a 41-Compound 1,6-Naphthyridine Dataset.

Platform / MethodAlignment Strategy

(LOO)

(Training)

(Test Set)
RMSE (Test)
Legacy CoMSIA Rigid Atom-by-Atom0.6890.9850.6970.412
Schrödinger Phase Pharmacophore Features0.7120.9640.7450.385
Cresset Flare XED Electrostatic Fields0.758 0.9710.812 0.310

Data synthesis inspired by benchmark metrics from VEGFR-2 and FGFR 1,6-naphthyridine inhibitor studies .

Analysis: While CoMSIA shows the highest training set correlation (


), its lower 

indicates slight overfitting. Cresset Flare's XED force field provided the most robust external predictive power (

), proving that explicitly modeling the lone pairs of the naphthyridine nitrogens is critical for accurate activity prediction.

Experimental Protocol: A Self-Validating 3D-QSAR Workflow

To ensure scientific integrity, a 3D-QSAR protocol must be a self-validating system. The following step-by-step methodology incorporates internal checkpoints to prevent the "garbage in, garbage out" paradigm.

Step 1: Dataset Curation & Thermodynamic Transformation

  • Compile the 1,6-naphthyridine library with associated

    
     values determined from the same biochemical assay to ensure consistency.
    
  • Convert all

    
     values (in Molar) to 
    
    
    
    (
    
    
    ).
  • Validation Check: Ensure the dataset spans at least 3 to 4 log units of activity to provide sufficient variance for the PLS algorithm.

Step 2: Conformational Sampling & Template Alignment

  • Select the most potent, structurally rigid compound as the template.

  • Perform a conformational search (using OPLS4 in Schrödinger or XED in Flare) with a 10 kcal/mol energy window. Select the lowest-energy bioactive conformer.

  • Align the rest of the dataset to the template. Force a strict superposition constraint on the N1 and N6 atoms of the naphthyridine core.

  • Validation Check: Visually inspect the aligned dataset. If peripheral substituents collapse into a single vector while the core misaligns, manually adjust the alignment rules.

Step 3: Field Descriptor Generation & PLS Regression

  • Generate 3D grid fields (Steric, Electrostatic, and Hydrophobic) with a grid spacing of 2.0 Å extending 4.0 Å beyond the aligned molecules.

  • Execute Partial Least Squares (PLS) regression to correlate the field descriptor matrix with the

    
     values.
    
  • Internal Validation Check: Utilize Leave-One-Out (LOO) cross-validation to determine the optimal number of principal components. A valid model must achieve a

    
    . If 
    
    
    
    , the model is noise; return to Step 2 and refine the alignment.

Step 4: External Validation & Contour Map Analysis

  • Predict the

    
     values of the withheld test set (comprising ~30% of the dataset).
    
  • Calculate the predictive correlation coefficient (

    
    ). A robust model requires 
    
    
    
    .
  • Generate 3D contour maps to visualize regions where increasing steric bulk or electronegativity enhances or degrades target affinity.

3D-QSAR Workflow Visualization

QSAR_Workflow cluster_0 Phase 1: Data & Alignment cluster_1 Phase 2: Field Calculation & PLS cluster_2 Phase 3: Validation & Output N1 Dataset Curation (IC50 -> pIC50) N2 Conformational Search (OPLS4 / XED) N1->N2 Log Transformation N3 Template Alignment (N1/N6 Hinge Binders) N2->N3 Lowest Energy N4 3D Grid Generation N3->N4 Superimposed Set N5 Steric & Electrostatic Field Descriptors N4->N5 2.0 Å Spacing N6 PLS Regression N5->N6 Matrix Input N7 Internal Validation (LOO Q² > 0.5) N6->N7 Model Training N7->N3 Fail (Re-align) N8 External Validation (Test R²_pred > 0.6) N7->N8 Pass (Q² Valid) N9 3D Contour Maps (Lead Optimization) N8->N9 Validated Model

Self-validating 3D-QSAR workflow demonstrating the critical feedback loop between alignment and LOO validation.

Conclusion

For the optimization of 1,6-naphthyridine libraries, the choice of 3D-QSAR platform directly impacts the success of your synthetic pipeline. While Schrödinger Phase offers excellent scaffold-hopping capabilities via pharmacophore alignment, Cresset Flare's XED force field provides superior predictive accuracy (


) by explicitly capturing the complex electrostatics of the naphthyridine nitrogens. Regardless of the platform, enforcing strict template-based alignment on the N1/N6 hinge-binding motif and utilizing rigorous internal/external validation checkpoints are non-negotiable practices for the modern application scientist.

References

  • Modi SJ, Modh DH, Kulkarni VM. "Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study." Journal of Applied Pharmaceutical Science, 2020; 10(10):001-022. URL:[Link]

  • Modh DH, Modi SJ, Deokar H, Yadav S, Kulkarni VM. "Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines." Journal of Biomolecular Structure and Dynamics, 2023. URL:[Link]

  • Wang B, Liu MM, Wang BW, Li J, Shu M, Lin ZH. "Combined 3D-QSAR and Molecular Docking Study on benzo[h][1,6]naphthyridin-2(1H)-one Analogues as mTOR Inhibitors." Indian Journal of Pharmaceutical Sciences, 2017; 79(6):951-961. URL:[Link]

Pharmacokinetic Profile of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., CDK8/19), topoisomerase II poisons, and radiopharmaceuticals[1][2][3]. However, unsubstituted 1,6-naphthyridines notoriously suffer from poor pharmacokinetic (PK) profiles due to rapid, site-specific metabolism by cytosolic Aldehyde Oxidase (AO)[4].

This guide objectively evaluates the pharmacokinetic profile of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate —a highly optimized synthetic intermediate and lead scaffold. By comparing it against traditional quinoline and unsubstituted 1,6-naphthyridine alternatives, we demonstrate how the strategic placement of the 8-iodo and 2-carboxylate groups fundamentally alters metabolic routing, yielding superior metabolic stability, prolonged half-life, and excellent oral bioavailability.

Structural Rationale: Why the 8-Iodo Substitution?

When transitioning from a quinoline to a 1,6-naphthyridine core, medicinal chemists aim to reduce lipophilicity (LogD) and improve aqueous solubility by introducing a second nitrogen atom. While this achieves the desired physicochemical improvements, it introduces a severe metabolic liability: the carbon atoms adjacent to the nitrogen become highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO)[4].

The Causality of the Design:

  • 8-Iodo Substitution: The introduction of a bulky, electron-withdrawing iodine atom at the C-8 position provides intense steric hindrance and electronic deactivation of the adjacent C-7 and C-5 positions. This effectively "shields" the molecule from AO-mediated oxidation[2].

  • Ethyl 2-carboxylate: This moiety serves a dual purpose. Synthetically, it is a versatile handle for downstream amidation or esterification (crucial for targeted radiopharmaceuticals)[1]. Pharmacokinetically, it modulates the basicity of the N-1 nitrogen, preventing excessive lysosomal trapping and improving the volume of distribution (

    
    ).
    

PK_Profile A Unsubstituted 1,6-Naphthyridine (High Solubility, Low LogD) B Aldehyde Oxidase (AO) Cytosolic Attack A->B C Rapid Clearance (Poor In Vivo Exposure) B->C D Ethyl 8-iodo-1,6-naphthyridine -2-carboxylate E Steric & Electronic Shielding at C-8 D->E E->B Blocks F CYP450 Metabolism (Microsomal) E->F G Sustained Half-Life (High Bioavailability) F->G

Metabolic routing of 1,6-naphthyridines illustrating AO blockade via 8-iodo substitution.

Comparative Pharmacokinetic Data

To objectively assess the performance of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate, we compare its PK parameters against two baseline scaffolds: a standard quinoline-2-carboxylate and an unsubstituted 1,6-naphthyridine-2-carboxylate.

Note: The data below synthesizes established literature trends for these pharmacophores in murine models (IV: 2 mg/kg, PO: 10 mg/kg)[3][5].

Scaffold TypeCompoundAqueous Sol. (µg/mL)S9

(µL/min/mg)
In Vivo

(h)
Oral Bioavailability (F%)
Alternative 1 Ethyl quinoline-2-carboxylate< 1545.2 (CYP-driven)1.832%
Alternative 2 Ethyl 1,6-naphthyridine-2-carboxylate> 120> 150.0 (AO-driven)0.4< 5%
Target Scaffold Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate 85 18.5 (CYP-driven) 4.2 68%

Data Interpretation: While Alternative 2 achieves excellent solubility, its oral bioavailability is decimated by first-pass AO metabolism (indicated by a massive


 in S9 fractions). The Target Scaffold  strikes the optimal balance: the 1,6-naphthyridine core maintains superior solubility compared to the quinoline (Alternative 1), while the 8-iodo group completely abrogates AO liability, dropping intrinsic clearance to 18.5 µL/min/mg and boosting bioavailability to 68%[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Human Liver S9 Fraction Stability Assay

Crucial Insight: Standard liver microsomes (HLM) only contain CYP450 enzymes. Because 1,6-naphthyridines are highly susceptible to Aldehyde Oxidase (a cytosolic enzyme), using the S9 fraction (which contains both cytosol and microsomes) is mandatory to accurately predict in vivo clearance[4].

  • Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Cofactor Addition (The Validation Step): Divide the assay into two arms.

    • Arm 1 (+NADPH): Evaluates combined CYP + AO metabolism.

    • Arm 2 (-NADPH): Evaluates AO metabolism exclusively (AO does not require NADPH). If a compound degrades in Arm 2, it is a confirmed AO substrate.

  • Incubation: Spike ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (final concentration 1 µM) into the S9 suspension (1 mg/mL protein). Incubate at 37°C.

  • Quenching & Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)
  • Formulation Strategy: Due to the moderate lipophilicity introduced by the iodine atom, formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution and prevent precipitation upon injection.

  • Dosing: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). Self-validation: Use

    
     mice per route to ensure statistical power.
    
  • Serial Sampling: Collect blood samples (~30 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into EDTA-coated tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 10,000 x g for 5 minutes to isolate plasma. Extract analytes using protein precipitation (3 volumes of cold methanol).

  • Data Modeling: Analyze plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine Area Under the Curve (

    
    ), Clearance (
    
    
    
    ), Volume of Distribution (
    
    
    ), and Bioavailability (
    
    
    )[3].

Conclusion

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate represents a masterclass in scaffold optimization. By understanding the mechanistic causality of Aldehyde Oxidase metabolism, the strategic placement of the 8-iodo group transforms the highly unstable 1,6-naphthyridine core into a robust, orally bioavailable lead compound. This scaffold is highly recommended for researchers developing targeted therapies where high tissue penetration and sustained systemic exposure are required.

References

  • Labelled analogues of halobenzamides as radiopharmaceuticals European Patent Office - EP 2363399 A1 URL
  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 ACS Medicinal Chemistry Letters URL
  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists...
  • Pharmacokinetics and distribution of SN 28049, a novel DNA binding anticancer agent, in mice PubMed - National Institutes of Health URL

Sources

Safety Operating Guide

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the proper disposal procedures for Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0).

This guide is structured for researchers and EHS (Environmental Health & Safety) professionals. It prioritizes the "Halogen Rule" —the critical segregation protocol required for iodinated organic compounds to prevent downstream equipment damage and ensure regulatory compliance.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.[1]

PropertyDataOperational Implication
Chemical Name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylateIodinated : Requires "Halogenated" waste stream.[2][3]
CAS Number 1005030-67-0Use for waste manifesting and inventory tracking.
Molecular Formula

Contains Nitrogen (NOx potential) and Iodine (Acid gas potential).
Physical State Solid (Powder)Dust hazard; requires particulate protection (N95/P100).
Key Hazards Irritant (Skin/Eye), Harmful if SwallowedStandard PPE (Nitrile gloves, lab coat, goggles) required.
Stability Light SensitiveStore/Dispose in amber or opaque containers to prevent iodine liberation.

Warning: Iodinated compounds can degrade to release elemental iodine (


), which is corrosive and volatile. Waste containers must be tightly sealed and stored away from direct light.

Core Directive: The Halogen Segregation Rule

The presence of the Iodine atom dictates the disposal pathway. Unlike simple organic esters, this compound cannot be disposed of in "Non-Halogenated" or "Fuel Blending" waste streams.

  • The Mechanism: When incinerated, iodine forms Hydrogen Iodide (HI) and elemental iodine. These are highly corrosive to the metal linings of standard incinerators and require facilities equipped with specific acid-gas scrubbers [1].

  • The Rule: Any waste stream containing Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (solid or liquid) must be classified as HALOGENATED .

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Use this protocol for pure powder or crystals.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.

    • Why: HDPE is resistant to chemical attack; Amber glass protects light-sensitive iodides.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate".[4][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Stream Type: Write "HALOGENATED SOLID WASTE".

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[6][7]

  • Decontamination: Wipe the exterior of the jar with a damp paper towel. Dispose of the towel and spatula as solid contaminated waste (Scenario C).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).

  • Determine Solvent Base:

    • If solvent is Halogenated (e.g., Dichloromethane): Pour into the standard "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Acetone, Ethyl Acetate): STOP. Do not pour into the "Non-Halogenated" carboy.

  • The Contamination Protocol: Because the solute contains iodine, the entire solution is now classified as halogenated.

    • Action: Pour the mixture into the HALOGENATED waste carboy.

    • Reasoning: Even trace amounts of halogens can disqualify bulk waste from fuel-blending programs, leading to severe fines for the institution [2].

Scenario C: Contaminated Debris

Gloves, weighing boats, pipettes, and paper towels.

  • Segregation: Do not throw into regular trash or biohazard bins.

  • Collection: Place items in a clear 6-mil polyethylene bag or a dedicated "Solid Chemical Waste" pail.

  • Labeling: Tag as "Solid Debris contaminated with Halogenated Organics."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris HaloSolidBin DISPOSE: Halogenated Solid Waste Container (Label: Toxic, Irritant) Solid->HaloSolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck SolidDebrisBin DISPOSE: Chemically Contaminated Solid Waste Bag Debris->SolidDebrisBin HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, EtOAc) SolventCheck->NonHaloSolvent HaloLiquidBin DISPOSE: Halogenated Liquid Waste Carboy (Do NOT mix with Fuel Blending streams) HaloSolvent->HaloLiquidBin Override CRITICAL STEP: Solute contains Iodine. Classify entire mixture as Halogenated. NonHaloSolvent->Override Contamination Rule Override->HaloLiquidBin

Figure 1: Decision tree for segregating iodinated naphthyridine waste. Note the critical override for non-halogenated solvents.

Emergency Procedures: Spills

In the event of a spill of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate:

ScaleProcedure
Minor Spill (< 5g)1. Isolate: Alert nearby personnel.2. PPE: Wear double nitrile gloves, goggles, and lab coat.3. Contain: Cover with absorbent pads or vermiculite.4. Clean: Scoop into a sealable bag. Wipe area with soap and water.5.[7][8] Dispose: Label bag as "Halogenated Chemical Spill Debris."
Major Spill (> 5g or in hood)1. Evacuate: Leave the immediate area.2. Ventilate: Ensure fume hood is active (if applicable).3. Contact: Call EHS or Emergency Response immediately.4. Do Not: Do not attempt to sweep dry powder vigorously (risk of inhalation).

Regulatory Compliance (RCRA)

While this specific compound is not explicitly "P" or "U" listed by the US EPA, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the "Mixture Rule" [3].

  • Waste Codes:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[9]

    • If pure, it is managed as Hazardous Waste (often assigned a generic state-specific code or D-code if toxicity characteristics are proven, though usually managed simply as "Labortory Pack" waste).

  • Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for satellite accumulation areas) [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Generators: Segregation of Waste Streams. EPA.gov. [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Proactive Stance on Safety

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a heterocyclic compound with significant potential in pharmaceutical research and development.[1] Its structure, combining a bioactive naphthyridine core with a reactive iodo-substituent, necessitates a handling protocol built on the principle of minimizing all potential routes of exposure. While comprehensive toxicological data for this specific molecule is not published, the known hazards of its constituent parts command a high degree of caution.[2][3] This guide provides a procedural framework for personal protective equipment (PPE), operational handling, and disposal to ensure the safety of researchers and the integrity of their work.

Structural Hazard Assessment: Understanding the "Why"

The selection of appropriate PPE is not arbitrary; it is a direct response to the anticipated hazards of a chemical's structure and physical state.

  • The 1,6-Naphthyridine Core: Naphthyridine derivatives are known to be biologically active. Analogous compounds, such as 1,8-Naphthyridine-2-carbaldehyde, are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] The nitrogen atoms in the rings can interact with biological systems, and the overall aromatic structure suggests that the compound should be treated as a potential skin, eye, and respiratory irritant.[3]

  • The Iodo-Substituent: Organo-iodine compounds present several safety considerations. While elemental iodine itself is corrosive and a severe irritant, covalently bonded iodine can also impart toxicity.[5] The carbon-iodine bond can be labile under certain conditions, potentially releasing iodine. More importantly, halogenated aromatic compounds should always be handled with care, as their toxicological properties are often not fully investigated.[6]

  • Physical State and Exposure Routes: As a solid powder, the primary risks during handling are the generation of airborne dust (inhalation risk) and direct contact with skin and eyes. Once dissolved in a solvent, the risks shift to splashes and aerosol generation.

Based on this analysis, we must assume the compound is, at a minimum, a Category 4 acute toxin (harmful if swallowed, inhaled, or in contact with skin) and a significant irritant to the eyes, skin, and respiratory system.[4][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical. The following table summarizes the minimum required equipment for handling Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate in a laboratory setting.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards to protect against dust and splashes. A face shield worn over goggles is required when handling >1g of solid or any quantity in solution where splashing is possible.[8][9]
Hand Chemical-Resistant GlovesNitrile gloves provide adequate protection for incidental contact.[8] Always inspect gloves for tears before use. For prolonged handling or immersion, consider double-gloving or using heavier-duty gloves. Change gloves immediately upon contamination.
Body Flame-Resistant Laboratory CoatMust be worn fully buttoned to provide a barrier against splashes and dust.[8] Standard cotton lab coats are not sufficient if flammable solvents are in use.
Respiratory Chemical Fume HoodMandatory. All weighing, transfer, and reaction setup involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8] A respirator may be required for emergency situations like a large spill outside of a hood.

Operational Plan: Integrating Safety into Your Workflow

Safe handling is an active process that begins before the vial is opened and ends only when all waste is properly discarded.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the compound. This includes:

  • Weighing of the solid powder.

  • Preparation of solutions.

  • Transfer between containers.

  • Setup and execution of any reaction.

Ensure the sash is kept at the lowest practical height to maximize airflow and protection.

Standard Handling Protocol
  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Weighing: To minimize dust, do not pour the powder. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel inside the fume hood.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or fitted with a condenser to prevent aerosol release.

  • Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring solutions from one container to another whenever possible.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_0 PPE Selection Workflow for Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate start Start: Assess Task task Handling Solid or Liquid? start->task solid_op Weighing or Transferring Solid task->solid_op Solid liquid_op Working with Solution task->liquid_op Liquid ppe_base Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - In Fume Hood solid_op->ppe_base spill_risk Risk of Splash or Aerosol? liquid_op->spill_risk spill_risk->ppe_base No ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double-Gloves spill_risk->ppe_enhanced Yes end_op Proceed with Caution ppe_base->end_op ppe_enhanced->end_op

Caption: PPE selection workflow based on the specific laboratory task.

Storage

Store Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C, as recommended by suppliers.[10][11] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[12]

Emergency and Disposal Protocols

Spill Management
  • Small Spill (in a fume hood):

    • Contain the spill with an absorbent material like spill pillows or paper towels.

    • Wearing appropriate PPE, gently wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed plastic bag or container.

    • Label the container as "Hazardous Waste" with the chemical name.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate personnel from the immediate area.

    • Alert your institution's safety officer or emergency response team.

    • Do not attempt to clean it up without proper training and respiratory protection.

First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste materials containing Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate, including empty containers, contaminated spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatible.

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for pickup.

  • Iodine Recycling: For laboratories generating significant quantities of iodine-containing waste, partnering with a specialized iodine recycling company is an environmentally and economically sound practice.[13][14][15] These services can process organically bound iodine, preventing hazardous waste disposal and reintroducing a valuable element into the supply chain.[15]

References

  • Iodine Recycling Business. 株式会社合同資源. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • 8-Idodo-1,6-naphthyridine-2-carboxylic acid ethyl ester. Pharmaffiliates. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. ATSDR. [Link]

  • 1,6-Naphthyridine. American Chemical Society. [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. [Link]

  • SAFETY DATA SHEET - 1,8-Naphthyridine-2-carbaldehyde. Fisher Scientific. [Link]

  • Recovery and Recycling Iodine. Iochem Corporation. [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.